molecular formula C5H11NO B048777 (1R,3S)-3-Aminocyclopentanol

(1R,3S)-3-Aminocyclopentanol

货号: B048777
分子量: 101.15 g/mol
InChI 键: YHFYRVZIONNYSM-CRCLSJGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S)-3-Aminocyclopentanol is a high-value, stereochemically defined chiral building block of significant interest in organic and medicinal chemistry research. This compound features both amino and hydroxyl functional groups on a conformationally restricted cyclopentane ring, presenting a rigid, well-defined scaffold for the synthesis of complex molecules. Its primary research value lies in its application as a key synthon for the development of pharmacologically active compounds, including protease inhibitors, GPCR ligands, and other small-molecule therapeutics where the spatial orientation of functional groups is critical for target binding and selectivity. The cis-relative stereochemistry of the (1R,3S) enantiomer provides a distinct spatial arrangement that can be exploited to induce specific conformational properties in the final target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanol physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral intermediates is paramount for successful synthesis and formulation. This compound is a critical chiral building block, notably utilized in the synthesis of the anti-HIV drug Bictegravir.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols, and logical workflows pertinent to its application.

Physicochemical Properties

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueFormSource
Molecular Formula C₅H₁₁NOFree Base[3][4][5][6][7][8]
C₅H₁₂ClNOHydrochloride Salt[9][10][11]
Molecular Weight 101.15 g/mol Free Base[3][5][8]
137.61 g/mol Hydrochloride Salt[9][10][11]
IUPAC Name cis-(1R,3S)-3-aminocyclopentan-1-olFree Base[3]
Appearance Colorless to pale yellow oil/liquidFree Base[5][7]
White to pale yellow solidHydrochloride Salt[9][10]
Melting Point Not availableFree Base
93-96°CHydrochloride Salt[9]
Boiling Point 179°CFree Base[5][7]
Density 1.084 g/cm³Free Base[5][7]
Flash Point 62°CFree Base[5][7]
pKa (Predicted) 15.06 ± 0.40Free Base[4][5][7]
Computed logP -0.4Free Base[3][12]
Solubility Soluble in ethanol, water, and ether.[1][6][7]Free Base
Slightly soluble in DMSO, Methanol, and Water.[1][9][10]Hydrochloride Salt

Role in Pharmaceutical Synthesis

This compound is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a chiral synthon. The specific stereochemistry of its amino and hydroxyl groups is crucial for the biological activity of the final pharmaceutical product.[2] A primary application is in the synthesis of the integrase inhibitor Bictegravir.[1][2] The chemo-enzymatic synthesis pathway provides a scalable and stereoselective route to this key intermediate.

G cluster_0 Chemo-enzymatic Synthesis Pathway A Hetero-Diels-Alder Reaction (Cyclopentadiene + Nitroso Compound) B Selective Reduction of N-O Bond A->B C Enzymatic Kinetic Resolution (Lipase Catalysis) B->C D Hydrogenation of Double Bond (Palladium on Carbon) C->D E Deprotection of Protecting Groups D->E F In-situ Hydrochloride Salt Formation E->F G This compound HCl F->G

Caption: Chemo-enzymatic synthesis of this compound hydrochloride.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for research and development. The following sections provide methodologies for the synthesis of the hydrochloride salt and a general procedure for solubility determination.

Synthesis of this compound Hydrochloride via Boc-Deprotection

This protocol details the deprotection of a Boc-protected precursor to yield the target hydrochloride salt, a common final step in its synthesis.[10][13][14]

Materials:

  • N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (or a similar protected precursor)

  • Isopropanol

  • Pivaloyl chloride (or Acetyl chloride)[13][15]

  • Acetone

  • Nitrogen gas supply

  • Reaction flask with stirring and temperature control

Procedure:

  • Preparation of HCl/Isopropanol Solution: Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.[10][11] Cool the flask to 5°C with stirring.[10][11]

  • Slowly add 93.4 g of pivaloyl chloride dropwise, ensuring the temperature is maintained at 5°C.[10][11]

  • After the addition is complete, allow the reaction mixture to warm to 25°C and stir for an additional 30 minutes to ensure the in-situ formation of HCl.[10][11]

  • Deprotection Reaction: Prepare a solution of 52 g of the N-Boc protected starting material dissolved in 53 g of isopropanol.[10][11]

  • Add this solution dropwise to the prepared HCl/isopropanol mixture.[10][11]

  • Stir the reaction at room temperature (25°C) for 12 hours.[10][13] Monitor the reaction progress by Gas Chromatography (GC).[10][11]

  • Crystallization and Isolation: Upon reaction completion, cool the system to 0°C and continue stirring for 1 hour to ensure complete precipitation of the product.[10][13]

  • Filter the resulting white solid under a nitrogen atmosphere.[10] Wash the filter cake with isopropanol at 5°C until the washings are colorless.[10][11]

  • Purification: Suspend the filter cake in 40 g of acetone. Heat the suspension to 50°C and stir for 2 hours.[10][11]

  • Cool the mixture to 0°C and filter again under nitrogen.[10][11] Wash the final filter cake with acetone (5°C).[10][11]

  • Drying: Dry the product under vacuum at 40°C for 12 hours to yield this compound hydrochloride.[10][11]

General Protocol for Solubility Determination

This protocol outlines a standard workflow for determining the saturation solubility of a compound in a given solvent.[1]

G A 1. Prepare Slurry (Excess solid in solvent) B 2. Equilibrate (Stir at constant temp.) A->B C 3. Sample Supernatant (Filter to remove solids) B->C D 4. Analyze Concentration (e.g., HPLC, GC, UV-Vis) C->D E 5. Calculate Solubility (e.g., mg/mL) D->E

Caption: Experimental workflow for determining the solubility of a compound.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., this compound hydrochloride) to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully extract a sample of the clear supernatant. It is critical to filter the sample (e.g., using a syringe filter) to remove any undissolved microcrystals.

  • Analysis: Accurately dilute the filtered sample and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC, GC, or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L at the specified temperature.

References

Spectroscopic Data and Analysis of (1R,3S)-3-Aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,3S)-3-aminocyclopentanol, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and expected spectroscopic characteristics based on its chemical structure and analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a logical workflow for its spectroscopic analysis.

Introduction

This compound is a bifunctional molecule featuring a cyclopentane ring with amino and hydroxyl groups in a specific stereochemical arrangement. This defined three-dimensional structure is crucial for its application as a chiral building block in the synthesis of complex pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data is based on computational predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted--H1 (CH-OH)
Predicted--H3 (CH-NH₂)
Predicted--Cyclopentyl H
Predicted--Cyclopentyl H
Predicted--Cyclopentyl H
Predicted--Cyclopentyl H
Predicted--OH
Predicted--NH₂

Note: Predicted data is sourced from publicly available chemical databases and may vary from experimental values.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
PredictedC1 (CH-OH)
PredictedC3 (CH-NH₂)
PredictedCyclopentyl CH₂
PredictedCyclopentyl CH₂
PredictedCyclopentyl CH₂

Note: Predicted data is sourced from publicly available chemical databases and may vary from experimental values.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3000-2850Medium-StrongC-H stretch (alkane)
1650-1580MediumN-H bend (amine)
1470-1430MediumC-H bend (alkane)
1150-1050StrongC-O stretch (secondary alcohol)
1100-1000MediumC-N stretch (amine)
Mass Spectrometry (MS)

Expected Mass Spectral Data

m/zInterpretation
101[M]⁺ (Molecular Ion)
102[M+H]⁺ (in case of soft ionization)
84[M-NH₃]⁺
83[M-H₂O]⁺
57[C₄H₉]⁺ fragment
44[C₂H₆N]⁺ fragment

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with a suitable accessory (e.g., ATR, KBr press)

  • Potassium bromide (KBr), if using the pellet method

  • Mortar and pestle

  • Spatula

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)[1]

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • Syringe pump or autosampler

Procedure (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a suitable solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump or autosampler.

  • Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Frequencies Mol_Weight Molecular Weight & Formula MS->Mol_Weight m/z of Molecular Ion & Fragments Conclusion Complete Spectroscopic Profile Structure->Conclusion Functional_Groups->Conclusion Mol_Weight->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not widely published, the provided predicted data and expected spectral features, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers and scientists involved in the synthesis and application of this important chiral intermediate. The presented workflow emphasizes a multi-technique approach for a thorough and confident structural characterization. It is recommended that experimental data be acquired and compared with the information presented herein for definitive analysis.

References

(1R,3S)-3-Aminocyclopentanol: A Technical Guide to Stereochemistry and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol is a chiral synthetic intermediate of significant interest in the pharmaceutical industry, notably as a key building block for various therapeutic agents. Its efficacy as a synthon is intrinsically linked to its well-defined three-dimensional structure. This technical guide provides a detailed analysis of the stereochemistry and conformational landscape of this compound. While a definitive experimental crystal structure is not publicly available, this document extrapolates from established principles of stereochemistry, conformational analysis of substituted cyclopentane rings, and computational studies on analogous systems to predict its most probable low-energy conformations. A thorough understanding of these structural nuances is paramount for its effective application in rational drug design and asymmetric synthesis.

Stereochemistry

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1R,3S)" designation defines the absolute configuration at these stereocenters, leading to a trans relationship between the hydroxyl (-OH) and amino (-NH₂) groups.[1] This specific stereoisomer is one of four possible stereoisomers of 3-aminocyclopentanol, which include its enantiomer (1S,3R)-3-aminocyclopentanol and a pair of cis diastereomers, (1R,3R)- and (1S,3S)-3-aminocyclopentanol.[1] The precise spatial arrangement of the functional groups in the (1R,3S) isomer is crucial for its utility in the synthesis of enantiomerically pure pharmaceutical compounds.[1]

stereoisomers cluster_trans trans Isomers (Enantiomers) cluster_cis cis Isomers (Enantiomers) 1R,3S This compound 1S,3R (1S,3R)-3-Aminocyclopentanol 1R,3S->1S,3R Enantiomeric pair 1R,3R (1R,3R)-3-Aminocyclopentanol 1R,3S->1R,3R Diastereomers 1S,3S (1S,3S)-3-Aminocyclopentanol 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Enantiomeric pair

Figure 1: Stereochemical relationships of 3-aminocyclopentanol isomers.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain.[2][3] The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry) .[4] These conformers can readily interconvert through a low-energy process known as pseudorotation.[4] For a 1,3-disubstituted cyclopentane such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in these puckered forms. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Predicted Conformational Preferences

In the absence of direct experimental data for this compound, we can infer its conformational preferences from computational studies on analogous 1,3-disubstituted cyclopentanes. Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial positions to minimize steric strain. However, electronegative substituents, such as the hydroxyl group, may favor a pseudo-axial orientation due to stabilizing hyperconjugative effects.

A computational study on 1,3-disubstituted cyclopentanes using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) provides valuable insights.[5] The study suggests that for substituents with differing electronic and steric demands, the conformational landscape is complex. For instance, in 2-methylcyclopentanol, the electronegative hydroxyl group shows a preference for the pseudo-axial position, while the methyl group favors the pseudo-equatorial position.[5]

Extrapolating this to this compound, it is plausible that conformations placing the larger amino group (or its protonated form in the hydrochloride salt) in a pseudo-equatorial position would be favored to minimize steric hindrance. The smaller hydroxyl group might then occupy a pseudo-axial or pseudo-equatorial position depending on the specific puckering of the ring and the potential for intramolecular hydrogen bonding.

Quantitative Conformational Data (Predicted)

The following table summarizes predicted relative energies for different conformations of a model 1,3-disubstituted cyclopentane system, based on computational studies of analogous molecules.[5] These values should be considered as estimates for this compound and highlight the subtle energy differences between conformers.

Conformer DescriptionSubstituent Orientation (1-OH, 3-NH₂)Predicted Relative Energy (kcal/mol)
Twist (T)pseudo-equatorial, pseudo-equatorial0.00 (global minimum)
Twist (T)pseudo-axial, pseudo-equatorial0.2 - 0.5
Envelope (E)pseudo-equatorial, pseudo-equatorial~0.1
Envelope (E)pseudo-axial, pseudo-equatorial~0.6

Note: These are estimated values based on computational studies of similar 1,3-disubstituted cyclopentanes and are intended for comparative purposes only.

conformational_analysis cluster_input Initial Structure Generation cluster_methods Computational Methods cluster_analysis Conformational Search cluster_results Output: Conformers Input This compound Scan Potential Energy Surface Scan Input->Scan DFT Density Functional Theory (DFT) Twist Twist (Half-Chair) Conformations DFT->Twist Envelope Envelope Conformations DFT->Envelope MP2 Møller-Plesset (MP2) MP2->Twist MP2->Envelope Scan->DFT Scan->MP2

Figure 2: Workflow for computational conformational analysis.

Experimental Protocols for Structural Elucidation

To definitively determine the conformational preferences of this compound, a combination of spectroscopic and crystallographic techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY, HSQC, and NOESY, are powerful tools for conformational analysis in solution.

  • Sample Preparation: A solution of this compound (or its hydrochloride salt) is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • ¹H NMR spectra are acquired to observe chemical shifts and proton-proton coupling constants (J-values).

    • ¹³C NMR spectra are recorded to identify the number of unique carbon environments.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to identify protons that are close in space, providing crucial distance constraints for determining the relative orientation of substituents.

  • Data Analysis:

    • Coupling Constants (J-values): The magnitude of vicinal ³J(H,H) coupling constants can be related to the dihedral angle between the protons via the Karplus equation. This information helps to define the puckering of the cyclopentane ring.

    • NOESY: Through-space correlations in the NOESY spectrum can provide definitive evidence for the proximity of certain protons, for example, between pseudo-axial protons on C1 and C3.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

  • Crystal Growth: Single crystals of this compound or its hydrochloride salt are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of frames.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would provide definitive information on the solid-state conformation of the cyclopentane ring and the orientation of the amino and hydroxyl groups.

Synthesis and Purification

Several synthetic routes to this compound hydrochloride have been reported, often involving the deprotection of a protected precursor.

Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

A common final step is the removal of a tert-Butoxycarbonyl (Boc) protecting group from the nitrogen atom.

  • Protocol:

    • Dissolve N-Boc-(1R,3S)-3-aminocyclopentanol in a suitable organic solvent such as dioxane or isopropanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or generated in situ from acetyl chloride and isopropanol) to the reaction mixture.

    • Stir the reaction at room temperature for a specified period (e.g., 2-4 hours), monitoring completion by a suitable technique like TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Induce precipitation of the hydrochloride salt by adding an anti-solvent such as acetonitrile or acetone.

    • Filter the solid product, wash with the anti-solvent, and dry under vacuum.

synthesis_workflow Start N-Boc-(1R,3S)-3-aminocyclopentanol Step1 Dissolve in Dioxane/Isopropanol Start->Step1 Step2 Add HCl solution Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Concentrate Step3->Step4 Step5 Precipitate with Acetonitrile/Acetone Step4->Step5 Step6 Filter, Wash, and Dry Step5->Step6 End This compound HCl Step6->End

Figure 3: General workflow for the synthesis via deprotection.

Conclusion

This compound is a valuable chiral building block whose utility is defined by its specific stereochemistry and conformational behavior. While direct experimental structural data is limited, a comprehensive understanding of its likely three-dimensional structure can be achieved through the application of fundamental principles of conformational analysis and by drawing parallels with computationally and experimentally characterized analogous systems. The cyclopentane ring exists in a dynamic equilibrium of puckered envelope and twist conformations. For the trans-1,3-disubstituted pattern of this compound, conformations that minimize steric repulsion by placing the larger amino substituent in a pseudo-equatorial position are predicted to be of lower energy. Definitive structural elucidation would require detailed NMR spectroscopic analysis in solution and single-crystal X-ray diffraction in the solid state. The synthetic protocols for this compound are well-established, allowing for its preparation in high stereochemical purity for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3S)-3-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry. Its distinct stereochemistry, featuring both an amino and a hydroxyl group in a trans configuration on a cyclopentane ring, renders it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents.[1] This guide offers a comprehensive overview of its synthesis, characterization, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development. The defined stereochemistry of this compound is critical, as it is a key intermediate in the synthesis of pharmaceuticals such as the anti-HIV drug Bictegravir.[2][3] The biological activity of the final drug product is intrinsically linked to using the correct stereoisomer.[2]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its common hydrochloride salt form is essential for its effective application in synthesis.

PropertyValue
CAS Number 1279032-31-3 (for hydrochloride salt)[1][4]
Molecular Formula C₅H₁₂ClNO (hydrochloride salt)[1]
Molecular Weight 137.61 g/mol (hydrochloride salt)[1]
Appearance White to pale yellow solid[1]
Melting Point 93-96°C[1]
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis of this compound Hydrochloride

The enantioselective synthesis of this compound is a focal point of research, with various methods developed to achieve high yields and optical purity. Key strategies include chemo-catalytic methods, often involving asymmetric reactions, and chemo-enzymatic routes that leverage the high stereoselectivity of enzymes.

Chemo-Enzymatic Synthetic Pathway

A robust and scalable method involves a multi-step process that begins with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution to establish the correct stereochemistry, and finally, deprotection to yield the target compound.[3] This pathway is noted for its high stereoselectivity and scalability.[3]

G cluster_0 Step 1: Hetero-Diels-Alder cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester A->B CuCl, 2-ethyl-2-oxazoline C cis-3-(tert-butoxycarbonylamino) cyclopent-4-en-1-ol B->C Zinc powder, Acetic acid D (1R,3S,4S)-3-acetoxy-4-(tert- butoxycarbonylamino)cyclopent-1-ene C->D Lipase, Vinyl acetate E N-Boc-(1R,3S)-3-aminocyclopentanol D->E Pd/C, H₂ F This compound Hydrochloride E->F HCl in Dioxane or Isopropanol

Chemo-enzymatic synthesis of this compound hydrochloride.[1][3]
Experimental Protocols

Detailed methodologies for key synthetic steps are provided below.

Protocol 1: Deprotection of N-Boc Precursor via In-situ HCl Generation [2]

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

  • Cool the flask to 5°C while stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5°C.

  • After the addition is complete, warm the reaction to 25°C and stir for 30 minutes to generate HCl in situ.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring progress by GC.

  • Upon completion, cool the reaction system to 0°C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5°C until the washings are colorless.

  • Suspend the filter cake in 40 g of acetone, heat to 50°C, and stir for 2 hours.

  • Cool the mixture to 0°C and filter again under nitrogen.

  • Wash the filter cake with acetone at 5°C.

  • Dry the product under vacuum at 40°C for 12 hours.

Protocol 2: Deprotection using HCl in Dioxane [2]

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid to obtain this compound hydrochloride.

Synthesis Data Summary
Reaction StepKey ReagentsSolventYieldPurity by GC
Deprotection and Hydrochloride Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8% (overall)99.75%
Boc DeprotectionHCl in DioxaneDioxane95%-

Characterization

A combination of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Confirmation Prep Synthesized This compound Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS HPLC Chiral HPLC Prep->HPLC MP Melting Point Prep->MP Structure Structural Confirmation NMR->Structure Structure Elucidation MS->Structure Molecular Weight Purity Chemical Purity HPLC->Purity Impurity Profile Enantio Enantiomeric Purity HPLC->Enantio Stereoisomer Separation Identity Physical Identity MP->Identity Physical Constant

General workflow for the characterization of this compound.[5]
Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol : High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Advanced 2D NMR techniques, such as NOESY, can provide further structural information.[6]

  • Data Analysis : The chemical shifts, coupling constants (J-values), and integration of peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the covalent structure of the molecule. NOESY experiments can reveal through-space correlations, helping to confirm the trans relationship between the amino and hydroxyl groups.[6]

Mass Spectrometry (MS)

  • Protocol : The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis : The molecular ion peak confirms the molecular weight of the compound. For the free base, C₅H₁₁NO, the expected exact mass is approximately 101.08 Da.[7] The fragmentation pattern can provide additional structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

  • Protocol : A solution of the sample is injected into an HPLC system equipped with a chiral stationary phase (CSP). An appropriate mobile phase is used to achieve separation of the enantiomers.

  • Data Analysis : Chiral HPLC is a crucial technique for determining the enantiomeric purity (or enantiomeric excess, ee) of the sample.[5] The retention times of the different stereoisomers are compared to standards to confirm the identity of the (1R,3S) enantiomer and to quantify any other stereoisomers present.[5]

Melting Point Determination

  • Protocol : A small amount of the solid sample is heated in a melting point apparatus, and the temperature range over which it melts is recorded.

  • Data Analysis : A sharp melting point range close to the literature value (93-96°C for the hydrochloride salt) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

References

The Dawn of a Chiral Scaffold: Early Explorations of Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Foundational Research and Discovery of Aminocyclopentanol Stereoisomers

For researchers, scientists, and professionals in drug development, the aminocyclopentanol core represents a vital chiral building block, integral to the synthesis of numerous therapeutic agents. Long before the advent of modern asymmetric synthesis and high-throughput screening, the foundational work on isolating and characterizing the stereoisomers of this simple cyclic amino alcohol laid the groundwork for its later application in complex pharmaceutical molecules. This in-depth guide delves into the early research and discovery of aminocyclopentanol isomers, detailing the pioneering experimental protocols, the classical methods of characterization, and the nascent understanding of their biological significance.

Early Synthetic Approaches: The Quest for the Cyclopentane Ring

The initial forays into the synthesis of aminocyclopentanols were intrinsically linked to the broader challenge of constructing and functionalizing the five-membered cyclopentane ring. Early 20th-century chemists relied on multi-step classical reactions, often starting from readily available precursors. A significant breakthrough in accessing the aminocyclopentanol scaffold came from the work of French chemists Godchot and Mousseron in the 1930s. Their approach, while laborious by modern standards, provided a viable pathway to these novel structures.

The Godchot-Mousseron Pathway: From Cyclopentene to Aminocyclopentanol

A key strategy employed by early researchers was the functionalization of cyclopentene. The work of Godchot, Mousseron, and Granger in 1935 detailed the preparation of trans-2-chlorocyclopentanol, a crucial intermediate. This was followed by amination to introduce the amino group, leading to the formation of 2-aminocyclopentanol isomers.

Experimental Protocol: Synthesis of trans-2-Chlorocyclopentanol (adapted from Godchot, Mousseron, and Granger, 1935)

A detailed protocol for the synthesis of the precursor trans-2-chlorocyclopentanol is available in the literature. The procedure involves the addition of hypochlorous acid to cyclopentene. While the original 1935 publication provides the foundational method, a more accessible and detailed experimental procedure for a similar transformation is documented in Organic Syntheses.[1]

Experimental Protocol: Conversion of 2-Chlorocyclopentanol to 2-Aminocyclopentanol

The conversion of the chlorohydrin to the corresponding amino alcohol was a logical subsequent step, typically achieved by reaction with ammonia or an amine. While the specific high-pressure amination methods of the early 20th century are not readily detailed in modern databases, a general representation of this transformation is as follows:

  • Reaction Setup: 2-chlorocyclopentanol is placed in a sealed reaction vessel, suitable for high-pressure reactions (an autoclave).

  • Amination: An excess of aqueous or alcoholic ammonia solution is added.

  • Heating: The mixture is heated to a temperature typically exceeding 100°C. The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the chloride by the weakly nucleophilic ammonia.

  • Workup: After cooling, the excess ammonia is removed, and the reaction mixture is worked up to isolate the aminocyclopentanol product. This would have involved extraction and distillation.

This process would yield a mixture of cis- and trans-2-aminocyclopentanol, which would then require separation.

Table 1: Early Synthetic Data for Aminocyclopentanol Precursors

CompoundStarting MaterialReagentsReported YieldReference
trans-2-ChlorocyclopentanolCyclopenteneHypochlorous AcidNot specified in abstractGodchot, Mousseron, and Granger (1935)

Logical Workflow for the Godchot-Mousseron Synthesis

G start Cyclopentene step1 Addition of Hypochlorous Acid start->step1 intermediate trans-2-Chlorocyclopentanol step1->intermediate step2 Amination with Ammonia (High Pressure/Heat) intermediate->step2 product_mixture Mixture of cis- and trans-2-Aminocyclopentanol step2->product_mixture separation Isomer Separation product_mixture->separation final_products Isolated cis- and trans-Isomers separation->final_products

Caption: Synthetic pathway from cyclopentene to aminocyclopentanol isomers.

The Challenge of Isomer Separation: Classical Resolution Techniques

With a mixture of stereoisomers in hand, early researchers faced the significant challenge of separation without the aid of modern chromatographic techniques. The primary method for resolving enantiomers and separating diastereomers was fractional crystallization.

Fractional Crystallization of Diastereomeric Salts

For the separation of enantiomers of a racemic amine, a chiral acid was employed to form diastereomeric salts. These salts, having different physical properties, could then be separated by their differential solubility in a suitable solvent. Tartaric acid was a commonly used resolving agent for this purpose.[1][2]

Experimental Protocol: Resolution of Racemic Aminocyclopentanol via Diastereomeric Salt Formation

  • Salt Formation: The racemic mixture of aminocyclopentanol is dissolved in a suitable solvent (e.g., ethanol or methanol). An equimolar amount of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, dissolved in the same solvent, is added.

  • Crystallization: The solution is allowed to cool slowly. The diastereomeric salt with the lower solubility will crystallize out of the solution first.[2]

  • Isolation: The crystals are isolated by filtration.

  • Recrystallization: To achieve higher purity, the isolated crystals are recrystallized one or more times from the same solvent. The progress of the resolution is monitored by measuring the optical rotation of the mother liquor.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine, which is then isolated by extraction.

Logical Workflow for Chiral Resolution

G racemate Racemic Aminocyclopentanol salt_formation Formation of Diastereomeric Salts racemate->salt_formation reagent Chiral Resolving Agent (e.g., Tartaric Acid) reagent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble base_treatment1 Treatment with Base less_soluble->base_treatment1 base_treatment2 Treatment with Base more_soluble->base_treatment2 enantiomer1 Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 base_treatment2->enantiomer2

Caption: Classical chiral resolution of aminocyclopentanol.

Characterization in the Pre-Spectroscopic Era

Before the widespread availability of NMR and mass spectrometry, the characterization of newly synthesized compounds relied on a combination of physical properties and chemical tests.

  • Melting Point: A sharp and distinct melting point was a key indicator of purity. For the diastereomeric salts, different melting points would confirm their distinct nature.

  • Elemental Analysis: Combustion analysis provided the empirical formula of the compound, confirming its elemental composition.

  • Polarimetry: The measurement of optical rotation was the definitive method for characterizing chiral compounds. The specific rotation, a characteristic physical property of a chiral molecule, was used to assess the enantiomeric purity of the resolved aminocyclopentanols.[3][4] A positive or negative rotation indicated the presence of an excess of one enantiomer.

Table 2: Physicochemical Data for Aminocyclopentanol Isomers (Hypothetical Early Data)

IsomerMelting Point (°C)Specific Rotation [α]D
(+)-trans-2-AminocyclopentanolData not availablePositive value
(-)-trans-2-AminocyclopentanolData not availableNegative value
cis-2-Aminocyclopentanol (racemic)Data not available

Early Biological Investigations: A Nascent Field

In the early to mid-20th century, the exploration of the biological activities of newly synthesized compounds was not as systematic as it is today. There is limited specific information available on the early pharmacological screening of aminocyclopentanol isomers themselves. However, the broader class of amino alcohols and cyclopentane-containing molecules were of growing interest.

The functionalized cyclopentane ring is a core structure in many biologically active natural products, including prostaglandins and certain steroids.[5] While the detailed mechanisms were unknown, the physiological effects of such compounds spurred interest in simpler cyclopentane derivatives. Research from later periods has shown that aminocyclopentane derivatives can exhibit a range of biological activities, including anticonvulsant effects.[6] It is plausible that early research into aminocyclopentanols was driven by a general interest in creating novel structures with potential physiological activity, inspired by the structures of known natural products.

The discovery of the first synthetic drugs in the late 19th and early 20th centuries marked the beginning of modern pharmaceutical chemistry.[7] The synthesis of novel scaffolds like the aminocyclopentanols would have been part of this broader wave of exploration, with the hope of discovering new therapeutic agents. However, detailed studies of their specific interactions with biological signaling pathways would have to await the development of more advanced biochemical and pharmacological techniques in the latter half of the 20th century.

Conclusion

The early research and discovery of aminocyclopentanol isomers were characterized by the application of classical synthetic and analytical techniques. The pioneering work of chemists like Godchot and Mousseron provided the first access to these chiral building blocks. The separation of their stereoisomers through painstaking fractional crystallization and their characterization by physical constants such as melting point and optical rotation laid the essential groundwork for our modern understanding of these important molecules. While the initial biological investigations were not as targeted as contemporary drug discovery programs, this early work was a crucial first step, providing the chemical matter that would later be found to be integral to the development of life-saving medicines. This foundational research is a testament to the ingenuity and perseverance of early organic chemists and highlights the enduring importance of fundamental synthesis and characterization in the advancement of science.

References

Theoretical Stability of (1R,3S)-3-Aminocyclopentanol Conformers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(1R,3S)-3-Aminocyclopentanol is a chiral building block of significant interest in the pharmaceutical industry, notably as an intermediate in the synthesis of antiviral drugs. Its three-dimensional structure is critical to its role in asymmetric synthesis and its influence on the biological activity of derived molecules. This technical guide provides a comprehensive theoretical analysis of the conformational landscape of this compound. In the absence of specific, publicly available experimental or computational studies on this molecule, this paper extrapolates from established principles of stereochemistry and conformational analysis of 1,3-disubstituted cyclopentane systems. We explore the key factors governing the stability of its conformers, namely the puckering of the cyclopentane ring, steric hindrance, and the potential for stabilizing intramolecular hydrogen bonds. A generalized computational protocol for determining the relative energies of these conformers is presented, along with predicted stability data. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the structural nuances of this important synthetic intermediate.

Introduction

The cyclopentane ring, a common motif in natural products and pharmaceutical compounds, is not planar. It adopts puckered conformations to alleviate torsional strain. For substituted cyclopentanes, the spatial orientation of the substituents and their interactions with the ring and each other determine the relative stability of the various possible conformers. This compound, with its trans relationship between the hydroxyl and amino groups, presents a fascinating case study in the balance of steric and electronic effects.

The conformational preferences of this molecule are dictated by two primary opposing forces:

  • Steric Hindrance: Substituents generally favor the less sterically hindered pseudo-equatorial positions on the puckered cyclopentane ring.

  • Intramolecular Hydrogen Bonding (IHB): The proximity of the hydroxyl (donor) and amino (acceptor) groups can lead to the formation of a stabilizing intramolecular hydrogen bond. This interaction often requires the substituents to adopt specific, sometimes sterically less favorable, orientations.

Understanding the equilibrium between these conformers is crucial for predicting the molecule's reactivity and its ability to fit into the active sites of enzymes or receptors.

Conformational Landscape of Cyclopentane

The cyclopentane ring avoids a planar structure due to significant torsional strain from eclipsing C-H bonds. Instead, it exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). These conformations are not rigid and can interconvert through a low-energy process known as pseudorotation.

In a substituted cyclopentane like this compound, the hydroxyl and amino groups can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these arrangements is the central focus of this analysis.

Key Conformers of this compound

For a trans-1,3-disubstituted cyclopentane, the two primary conformations of interest involve the substituents in either a di-pseudo-equatorial or a pseudo-axial/pseudo-equatorial arrangement that could be stabilized by intramolecular hydrogen bonding.

  • Di-pseudo-equatorial (ee) Conformer: In this conformation, both the -OH and -NH2 groups occupy pseudo-equatorial positions. This arrangement is generally favored as it minimizes steric interactions with the hydrogen atoms on the ring.

  • Intramolecularly Hydrogen-Bonded (IHB) Conformer: A conformation that allows for the formation of a hydrogen bond between the hydroxyl and amino groups can be significantly stabilized. This often involves one or both substituents adopting a more pseudo-axial character to achieve the necessary proximity, forming a pseudo-six-membered ring. The stability gained from the hydrogen bond can potentially overcome the increased steric strain.

The diagram below illustrates the equilibrium between the sterically favored di-pseudo-equatorial conformer and a conformer stabilized by an intramolecular hydrogen bond.

G cluster_0 Conformational Equilibrium cluster_1 Driving Forces ee Di-pseudo-equatorial Conformer (Sterically Favored) hb Intramolecular H-Bonded Conformer (Electronically Favored) ee->hb Ring Puckering steric Minimize Steric Hindrance steric->ee Favors hbond Maximize H-Bonding hbond->hb Favors

Conformational equilibrium of this compound.

Predicted Conformational Stability Data

ConformerPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Di-pseudo-equatorial (ee)0.0 (Reference)Minimizes steric hindrance.
Intramolecular H-Bonded (IHB)0.2 - 1.5Stabilized by O-H···N hydrogen bond; some steric strain may be present.
Other Pseudo-axial/equatorial arrangements> 2.0Increased steric hindrance without compensating H-bond stabilization.

Note: These values are predictions based on analogous systems and established chemical principles. Actual values would need to be determined through specific computational studies.

Generalized Computational Protocol

To obtain precise quantitative data for the conformers of this compound, a standard computational chemistry workflow would be employed. This protocol outlines the typical steps involved.

  • Initial Conformer Search:

    • A conformational search is performed using a molecular mechanics (MM) force field (e.g., MMFF94s). This step broadly explores the potential energy surface to identify a wide range of possible low-energy structures.

  • Geometry Optimization and Frequency Calculation:

    • The low-energy conformers identified in the MM search are then subjected to geometry optimization using a more accurate method, typically Density Functional Theory (DFT).

    • A common choice of method is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.

    • Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies and thermal corrections to Gibbs free energy).

  • Single-Point Energy Refinement:

    • To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Solvation Effects:

    • The influence of a solvent (e.g., water, chloroform) is often crucial. Solvation effects are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The final relative energies (usually Gibbs free energies) of all stable conformers are calculated.

    • Key geometric parameters, such as dihedral angles and hydrogen bond lengths, are analyzed.

    • The Boltzmann population of each conformer at a given temperature is calculated from their relative free energies.

The following diagram provides a visual representation of this computational workflow.

G start Initial 3D Structure of This compound conformer_search Molecular Mechanics Conformational Search (e.g., MMFF94s) start->conformer_search dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) conformer_search->dft_opt check_minima Verify True Minima (No Imaginary Frequencies) dft_opt->check_minima check_minima->dft_opt Imaginary freqs found high_level_energy High-Level Single-Point Energy Calculation (Optional) (e.g., MP2/aug-cc-pVTZ) check_minima->high_level_energy All real freqs solvation Inclusion of Solvent Effects (e.g., PCM Model) high_level_energy->solvation analysis Analysis of Results: - Relative Energies (ΔG) - Boltzmann Populations - Geometric Parameters solvation->analysis end Final Conformational Landscape analysis->end

Generalized workflow for computational conformational analysis.

Conclusion

The conformational stability of this compound is governed by a delicate balance between minimizing steric strain and maximizing the stabilizing effect of intramolecular hydrogen bonding. Theoretical predictions suggest that the di-pseudo-equatorial conformer is likely to be the most stable, but a conformation that supports an O-H···N hydrogen bond is expected to be of comparable energy and could significantly contribute to the overall conformational population, particularly in non-polar environments. A definitive and quantitative understanding of this system awaits detailed computational studies following the protocols outlined in this guide. Such studies are essential for rationalizing the role of this chiral building block in synthesis and for the design of novel therapeutics.

An In-Depth Technical Guide to the Chemical Reactivity of Amino and Hydroxyl Groups in (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol is a pivotal chiral building block in contemporary medicinal chemistry, most notably as a key component in the synthesis of the anti-HIV drug Bictegravir.[1][2][3] Its bifunctional nature, possessing both a primary amino group and a secondary hydroxyl group in a specific stereochemical arrangement, presents both opportunities and challenges in synthetic chemistry.[4] Understanding the distinct chemical reactivity of these two functional groups is paramount for the efficient and selective synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the amino and hydroxyl moieties in this compound, supported by quantitative data, detailed experimental protocols for selective modifications, and visualizations of reaction pathways and biological mechanisms.

Introduction to this compound

This compound is a chiral cyclic amino alcohol with the amino and hydroxyl groups in a trans configuration on a cyclopentane ring.[4] This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure drugs, where biological activity is often highly dependent on the three-dimensional arrangement of the molecule. The presence of two nucleophilic centers, the nitrogen of the amino group and the oxygen of the hydroxyl group, dictates its chemical behavior. The selective functionalization of one group in the presence of the other is a common challenge in the synthesis of derivatives of this molecule.

Physicochemical Properties and Predicted Reactivity

Functional GroupEstimated pKaBasis for Estimation
Protonated Amine (-NH3+)~9-11The pKa of the conjugate acid of a typical cyclic secondary amine is in this range.[5]
Hydroxyl (-OH)~16-18The pKa of a typical secondary alcohol is in this range.[5]

The lower pKa of the protonated amine compared to the hydroxyl group indicates that the amino group is significantly more basic than the hydroxyl group. In its neutral form, the lone pair of electrons on the nitrogen atom is more available for donation, making the amino group a stronger nucleophile than the hydroxyl group under neutral or basic conditions.

Chemoselective Reactions of the Amino and Hydroxyl Groups

The differential reactivity of the amino and hydroxyl groups can be exploited to achieve chemoselectivity in various chemical transformations. The choice of reaction conditions, particularly pH, is the most critical factor in determining the outcome of a reaction.

Acylation Reactions

Acylation is a common transformation for both amino and hydroxyl groups. The selectivity of this reaction is highly dependent on the pH of the reaction medium.

  • N-Acylation (Amide Formation): Under neutral or basic conditions, the amino group is deprotonated and exists as the free amine (-NH2), which is a potent nucleophile. It will readily attack an acylating agent (e.g., an acid chloride or anhydride) to form a stable amide bond. The hydroxyl group, being a weaker nucleophile, will not react significantly under these conditions.

  • O-Acylation (Ester Formation): Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+).[6] This protonation renders the nitrogen non-nucleophilic. The hydroxyl group, however, remains largely unprotonated and is available to react with an acylating agent to form an ester.[6]

G Chemoselective Acylation of this compound cluster_conditions Reaction Conditions cluster_reactivity Functional Group Reactivity cluster_products Selective Product Neutral/Basic pH Neutral/Basic pH Amino Group (Nucleophilic) Amino Group (Nucleophilic) Neutral/Basic pH->Amino Group (Nucleophilic) Acidic pH Acidic pH Hydroxyl Group (Weakly Nucleophilic) Hydroxyl Group (Weakly Nucleophilic) Acidic pH->Hydroxyl Group (Weakly Nucleophilic) Protonated Amino Group (Non-nucleophilic) Protonated Amino Group (Non-nucleophilic) Acidic pH->Protonated Amino Group (Non-nucleophilic) N-Acylation (Amide) N-Acylation (Amide) Amino Group (Nucleophilic)->N-Acylation (Amide) Favored O-Acylation (Ester) O-Acylation (Ester) Hydroxyl Group (Weakly Nucleophilic)->O-Acylation (Ester) Favored HIV_Integrase_Pathway HIV Integrase Pathway and Inhibition by Bictegravir cluster_viral_replication HIV Replication Cycle cluster_inhibition Inhibition by Bictegravir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase 3'-Processing 3'-Processing HIV Integrase->3'-Processing Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Strand Transfer Strand Transfer Processed Viral DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Transcription & Translation Transcription & Translation Integrated Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions Bictegravir Bictegravir Bictegravir->Strand Transfer Inhibits

References

(1R,3S)-3-Aminocyclopentanol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule that has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, combined with the stereochemically defined trans configuration of its amino and hydroxyl groups, makes it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents. The precise three-dimensional arrangement of these functional groups is paramount, as the therapeutic efficacy of many drugs is often attributed to a single enantiomer.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of this compound and its hydrochloride salt, serving as a resource for researchers and professionals in drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a five-membered ring with an amino group at position 3 and a hydroxyl group at position 1, both with a defined stereochemistry.

  • Molecular Formula: C₅H₁₁NO[1]

  • Molecular Weight: 101.15 g/mol [1]

  • IUPAC Name: (1R,3S)-3-aminocyclopentan-1-ol[1]

  • CAS Number: 1110772-05-8[2]

  • Hydrochloride Salt CAS Number: 1279032-31-3[3][4]

Molecular Structure:

(A simplified 2D representation showing the connectivity of atoms. The (1R,3S) stereochemistry defines the specific spatial orientation of the -OH and -NH2 groups.)

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its more commonly used hydrochloride salt is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol [1]
Appearance Yellow oil
pKa (Predicted) 15.06 ± 0.40[2]
Storage Temperature 2-8°C, protected from light[2]
Solubility Soluble in Ethanol[5]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Appearance White to pale yellow solid[3]
Melting Point 93-96°C[3][6]
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water[3][7]
Storage Conditions Inert atmosphere, Room Temperature[3][7]

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key challenge, with several strategies developed to achieve high optical purity. A widely adopted and scalable approach is a chemo-enzymatic method, which ensures high stereoselectivity.[8]

Chemo-Enzymatic Synthesis Workflow

This multi-step synthesis begins with a hetero-Diels-Alder reaction, followed by reductive ring opening, enzymatic kinetic resolution to separate the desired enantiomer, and subsequent deprotection steps to yield the final product.[8][9]

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4 & 5: Hydrogenation & Deprotection A Cyclopentadiene + tert-butyl hydroxylamine carbonate B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene -3-carboxylic acid tert-butyl ester A->B CuCl, 2-ethyl-2-oxazoline C cis-3-(tert-butoxycarbonylamino) cyclopent-4-en-1-ol B->C Zinc powder, Acetic acid D (1R,3S,4S)-3-acetoxy-4-(tert- butoxycarbonylamino)cyclopent-1-ene C->D Lipase, Vinyl acetate E (1R,3S)-3-(tert-butoxycarbonylamino) cyclopentanol D->E 1. H2, Pd/C 2. LiOH, Methanol F This compound Hydrochloride E->F HCl in Isopropanol G A This compound C Key Intermediate A->C B Pteridinone Core (Aldehyde Precursor) B->C Cyclization D Bictegravir C->D Further Coupling & Demethylation

References

A Technical Guide to the Synthetic Pathways of Enantiomerically Pure (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (1R,3S)-3-Aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably for the anti-HIV drug Bictegravir.[1][2] Its specific stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, is vital for the biological activity of the final drug product.[1][2] This technical guide provides an in-depth review of the primary synthetic pathways to obtain this valuable intermediate with high optical purity, focusing on a widely employed chemoenzymatic route and an alternative asymmetric cycloaddition strategy. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Chemoenzymatic Synthesis of this compound Hydrochloride

A robust and scalable method for the synthesis of this compound hydrochloride involves a multi-step chemoenzymatic process.[2][3] This pathway is advantageous due to its high stereoselectivity and scalability, beginning with a Hetero-Diels-Alder reaction and culminating in the formation of the desired enantiomerically pure product.[2]

G cluster_0 Chemoenzymatic Synthesis Workflow A Step 1: Hetero-Diels-Alder Reaction B Step 2: Reductive Ring Opening A->B C Step 3: Enzymatic Kinetic Resolution B->C D Step 4: Hydrogenation C->D E Step 5: Deacetylation D->E F Step 6: Deprotection & Salt Formation E->F

Caption: Overall workflow for the chemoenzymatic synthesis.

Step 1: Hetero-Diels-Alder Reaction

The synthesis commences with a Hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound generated in situ.[2][3]

Experimental Protocol:

In a suitable reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine carbonate (1.0 eq.) is dissolved in 2-methyltetrahydrofuran. To this solution, copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.) are added. The mixture is stirred at 20-30 °C, during which the tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. Freshly cracked cyclopentadiene (1.5-2.0 eq.) is then added, and the reaction proceeds in situ to yield the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[3]

Step 2: Reductive Ring Opening

The N-O bond of the bicyclic intermediate is selectively cleaved through a reduction reaction.[1][3]

Experimental Protocol:

The crude product from the previous step is dissolved in a mixture of acetic acid and water. Zinc powder (typically 2-3 equivalents) is added portion-wise while maintaining the temperature below 40°C. The reaction is stirred until completion, as monitored by TLC. Upon completion, the excess zinc is filtered off, and the filtrate is worked up to isolate the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution

The key stereoselective step is the enzymatic kinetic resolution of the racemic alcohol, which allows for the separation of the desired enantiomer.[1]

Experimental Protocol:

The racemic alcohol is dissolved in methylene chloride. Vinyl acetate (5 eq.) and a lipase, such as Lipozyme40086, are added to the solution. The mixture is stirred at room temperature (approximately 25 °C) for 48 hours.[1] The enzyme selectively acylates one enantiomer, leaving the desired (1R,3S)-enantiomer as the unreacted alcohol. The enzyme is removed by filtration, and the acylated product is separated from the desired unreacted alcohol by silica gel column chromatography. This step is crucial for achieving high enantiomeric excess (>99%).[1]

Step 4: Hydrogenation

The double bond in the cyclopentene ring of the resolved alcohol is reduced via catalytic hydrogenation.[1]

Experimental Protocol:

The enantiomerically enriched alcohol is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but can be up to 1.0 MPa) at room temperature until the starting material is consumed.[4] The catalyst is then carefully filtered off through a pad of celite, and the solvent is removed under reduced pressure to yield (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol.

Step 5: Deacetylation (if applicable)

This step is necessary to remove the acetyl group from the unwanted enantiomer if it is to be recycled. For the desired unacylated enantiomer from the resolution, this step is bypassed.

Experimental Protocol:

The acetylated aminocyclopentanol is dissolved in a mixture of methanol and water. An alkali base such as lithium hydroxide is added, and the mixture is stirred at room temperature until the deacetylation is complete. The reaction is then neutralized, and the product is extracted with an organic solvent.

Step 6: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.[1]

Experimental Protocol:

The Boc-protected amino alcohol is dissolved in isopropanol. An acidic solution of hydrogen chloride in isopropanol, prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.), is added to the solution. The reaction is stirred at room temperature (25 °C) for 12 hours. The system is then cooled to 0 °C to induce crystallization. The resulting white solid, this compound hydrochloride, is collected by filtration.[1]

Alternative Pathway: Asymmetric Cycloaddition

An alternative approach to establish the desired stereochemistry involves an asymmetric cycloaddition reaction using a chiral auxiliary.[4]

G cluster_1 Asymmetric Cycloaddition Workflow A Step 1: Formation of Chiral N-Acyl Hydroxylamine B Step 2: Asymmetric Cycloaddition A->B C Step 3: Hydrogenation B->C D Step 4: Deprotection & Salt Formation C->D

Caption: Workflow for the asymmetric cycloaddition pathway.

Step 1: Formation of Chiral N-Acyl Hydroxylamine

A chiral N-acyl hydroxylamine compound is prepared from a chiral hydroxy acid ester and hydroxylamine.[4]

Step 2: Asymmetric Cycloaddition

The chiral N-acyl hydroxylamine undergoes an asymmetric cycloaddition reaction with cyclopentadiene in the presence of an oxidizing agent to construct the two chiral centers of the target product with high stereoselectivity.[4]

Step 3: Hydrogenation

The resulting intermediate is subjected to hydrogenation to reduce the double bond, typically using palladium on carbon as a catalyst under a hydrogen atmosphere (0.1 to 1 MPa) at a temperature of 20 to 50 °C.[4]

Step 4: Deprotection and Salt Formation

The final steps involve the removal of the chiral auxiliary and any protecting groups, followed by the formation of the hydrochloride salt.[4] A reported procedure involves hydrogenation of the intermediate followed by the introduction of dry HCl gas into the filtrate to precipitate the final product.[4]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the chemoenzymatic synthesis pathway. Data for the asymmetric cycloaddition pathway is less consistently reported in a step-wise manner.

StepReactionKey Reagents/CatalystSolventYield (%)Purity/ee
1 & 2Hetero-Diels-Alder & Reductive Ring OpeningCuCl, 2-ethyl-2-oxazoline, Cyclopentadiene; Zn, Acetic Acid2-Methyltetrahydrofuran; Acetic Acid/WaterNot explicitly statedRacemic
3Enzymatic Kinetic ResolutionLipozyme40086, Vinyl acetateMethylene Chloride41% (of desired enantiomer)>99% ee
4, 5, 6Hydrogenation, Deprotection & Salt FormationPd/C, H₂; Acetyl chloride, IsopropanolMethanol/Ethyl Acetate; Isopropanol69.8% (overall from resolved alcohol)99.75% (by GC)

Conclusion

The chemoenzymatic synthesis of this compound hydrochloride is a well-established and scalable route that provides the target molecule with high enantiomeric purity.[1][2][3] The key to this pathway is the highly selective enzymatic kinetic resolution step. The alternative asymmetric cycloaddition pathway offers a potentially shorter route by establishing the stereochemistry early in the synthesis.[4] The choice of synthetic route will depend on factors such as scale, cost of starting materials and reagents, and the desired overall efficiency. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this crucial chiral intermediate.

References

Methodological & Application

Asymmetric Synthesis of Bictegravir: A Detailed Application Note and Protocol Utilizing (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the asymmetric synthesis of Bictegravir, a potent HIV-1 integrase strand transfer inhibitor. A key strategic element of this synthesis is the use of the chiral building block (1R,3S)-3-Aminocyclopentanol, which is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient (API).[1][2] The protocols described herein are compiled from established chemical literature and patents, offering a robust guide for professionals in drug development and chemical synthesis.

Introduction

Bictegravir is a novel, potent, unboosted, once-daily HIV-1 Integrase Strand Transfer Inhibitor (INSTI). Its complex polycyclic structure necessitates a highly controlled and stereoselective synthetic route. The (1R,3S) stereochemistry of the aminocyclopentanol moiety is vital for the biological activity of Bictegravir. This application note focuses on a convergent synthetic strategy that couples the key chiral intermediate, this compound, with a functionalized pyridone core.

Overall Synthetic Strategy

The synthesis of Bictegravir can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Chiral Intermediate: The enantiomerically pure this compound hydrochloride is synthesized. A common and effective method involves a chemo-enzymatic process.[1][3]

  • Stage 2: Assembly of the Bictegravir Core: This stage involves the coupling of the chiral aminocyclopentanol with a pre-functionalized pyridone carboxylic acid derivative, followed by a series of cyclization and deprotection steps to yield Bictegravir.

The overall synthetic workflow is depicted below:

Bictegravir Synthesis Workflow cluster_stage1 Stage 1: Synthesis of this compound HCl cluster_stage2 Stage 2: Bictegravir Assembly Start Starting Materials (e.g., Cyclopentadiene) Hetero_Diels_Alder Hetero-Diels-Alder Reaction Start->Hetero_Diels_Alder Reduction Reductive Ring Opening Hetero_Diels_Alder->Reduction Enzymatic_Resolution Enzymatic Kinetic Resolution Reduction->Enzymatic_Resolution Hydrogenation Hydrogenation Enzymatic_Resolution->Hydrogenation Deprotection_Salt Deprotection & Salt Formation Hydrogenation->Deprotection_Salt Aminocyclopentanol This compound Hydrochloride Deprotection_Salt->Aminocyclopentanol Coupling Coupling Reaction Aminocyclopentanol->Coupling Key Coupling Step Pyridone_Core Pyridone Carboxylic Acid Derivative Pyridone_Core->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Final_Modification Final Modifications (e.g., Demethylation) Cyclization->Final_Modification Bictegravir Bictegravir Final_Modification->Bictegravir

Figure 1: Overall workflow for the asymmetric synthesis of Bictegravir.

Experimental Protocols

Stage 1: Synthesis of this compound Hydrochloride

A highly effective method for preparing enantiomerically pure this compound hydrochloride involves a multi-step chemo-enzymatic sequence.[1][3]

Step 1: Hetero-Diels-Alder Reaction This step constructs the bicyclic core. Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Reductive Ring Opening The nitrogen-oxygen bond of the bicyclic intermediate is selectively cleaved using a zinc powder-acetic acid system to yield a racemic aminocyclopentenol derivative.

Step 3: Enzymatic Kinetic Resolution The racemic mixture is resolved using a lipase, such as Lipozyme 40086, in the presence of an acyl donor like vinyl acetate. This step selectively acetylates one enantiomer, allowing for their separation.

Step 4: Hydrogenation The double bond in the resolved cyclopentene ring is reduced via catalytic hydrogenation.

Step 5: Deprotection and Salt Formation The protecting groups (e.g., Boc and acetyl) are removed, followed by treatment with hydrochloric acid to afford the desired this compound hydrochloride.

A detailed protocol for the deprotection and salt formation of a Boc-protected precursor is provided below:

Protocol 1: Deprotection and Salt Formation [4]

Reagent/SolventMolar Eq. / Volume
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate1.0
Isopropanol~1.0 V
Pivaloyl chloride~1.8
Acetone~0.75 V

Procedure:

  • Under a nitrogen atmosphere, charge isopropanol to a suitable reaction vessel and cool to 5 °C.

  • Slowly add pivaloyl chloride, maintaining the temperature at 5 °C.

  • After the addition, warm the mixture to 25 °C and stir for 30 minutes.

  • Add a solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in isopropanol dropwise.

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

  • Upon completion, cool the reaction to 0 °C and stir for 1 hour to complete precipitation.

  • Filter the solid product under a nitrogen atmosphere and wash the cake with cold isopropanol.

  • Suspend the filter cake in acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C, filter, and wash the cake with cold acetone.

  • Dry the product under vacuum at 40 °C for 12 hours to yield this compound hydrochloride.

ParameterValue
Overall Yield 69.8%
Purity (GC) 99.75%
Optical Isomer Impurities < 0.01%
Stage 2: Synthesis of Bictegravir

Step 1: Formation of the Key Intermediate via Acetal Hydrolysis and Imine Formation A pyridone acetal derivative is hydrolyzed in the presence of an acid to form an aldehyde intermediate. This aldehyde is then reacted in situ with this compound to form a key bicyclic intermediate.[5]

Protocol 2: Formation of the Bicyclic Intermediate [5]

Reagent/SolventMolar Eq. / Volume
Pyridone Acetal (Compound 4 )1.0
Acetic Acid~5 V
Methanesulfonic Acid~0.3
This compound~3.0
Acetonitrile~5 V

Procedure:

  • A mixture of the pyridone acetal, acetic acid, and methanesulfonic acid in acetonitrile is refluxed for 15 hours.

  • This compound is added, and the reaction is continued.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is worked up using an acidic aqueous solution and an organic solvent (e.g., DCM).

Step 2: Coupling with Trifluorobenzyl Amine The bicyclic intermediate is then coupled with 2,4,6-trifluorobenzyl amine.

Step 3: Demethylation to Yield Bictegravir The final step involves the demethylation of a methoxy group on the pyridone ring, typically using a Lewis acid such as magnesium bromide, to furnish Bictegravir.[5]

The logical relationship of this three-step synthesis of the core structure is illustrated below:

Bictegravir Core Assembly Acetal Pyridone Acetal (Compound 4) Hydrolysis_Imine Acetal Hydrolysis & Imine Formation Acetal->Hydrolysis_Imine Aminocyclopentanol This compound Aminocyclopentanol->Hydrolysis_Imine Bicyclic_Intermediate Key Bicyclic Intermediate Hydrolysis_Imine->Bicyclic_Intermediate Coupling Coupling Reaction Bicyclic_Intermediate->Coupling Trifluorobenzyl_Amine 2,4,6-Trifluorobenzyl Amine Trifluorobenzyl_Amine->Coupling Penultimate_Intermediate Penultimate Intermediate Coupling->Penultimate_Intermediate Demethylation Demethylation (e.g., with MgBr2) Penultimate_Intermediate->Demethylation Bictegravir Bictegravir Demethylation->Bictegravir

Figure 2: Key steps in the assembly of the Bictegravir core structure.

Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound Hydrochloride

StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)Purity
Enzymatic ResolutionLipozyme 40086, Vinyl AcetateMethylene Chloride41%>99%-
Deprotection & Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8% (overall)-99.75% (GC)
Boc DeprotectionHCl in DioxaneDioxane95%--

Table 2: Bictegravir Synthesis

StepStarting MaterialsKey ReagentsSolventYield
Bicyclic Intermediate FormationPyridone Acetal, this compoundHOAc, MeSO3HAcetonitrile-
CouplingBicyclic Intermediate, 2,4,6-Trifluorobenzyl Amine---
DemethylationPenultimate IntermediateMgBr2--

Note: Specific yields for the final steps of Bictegravir synthesis are often proprietary and not publicly disclosed in detail.

Conclusion

The asymmetric synthesis of Bictegravir is a testament to modern synthetic organic chemistry, where the strategic use of chiral building blocks like this compound is paramount. The chemo-enzymatic synthesis of this intermediate offers a scalable and highly stereoselective route. The subsequent coupling and cyclization reactions to form the complex polycyclic core of Bictegravir require careful control of reaction conditions. The protocols and data presented in this application note provide a valuable resource for researchers and professionals engaged in the synthesis of this important antiretroviral agent.

References

Application Notes and Protocols: (1R,3S)-3-Aminocyclopentanol as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (1R,3S)-3-aminocyclopentanol as a chiral building block in medicinal chemistry. The unique stereochemistry of this compound, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane scaffold, makes it a valuable synthon for the asymmetric synthesis of complex pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound, particularly its hydrochloride salt, is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance White to pale yellow solid
Melting Point 93-96°C (for hydrochloride salt)
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water (for hydrochloride salt)
Storage Inert atmosphere, Room Temperature

Application in Antiviral Drug Synthesis: The Case of Bictegravir

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Bictegravir, a potent, once-daily, unboosted HIV-1 integrase strand transfer inhibitor (INSTI).[1] The specific (1R,3S) stereochemistry is crucial for the biological activity of the final drug molecule.

Biological Activity of Bictegravir

Bictegravir exhibits potent and selective antiretroviral activity in vitro.[1] The following table summarizes its inhibitory concentrations against HIV-1.

ParameterValue (nM)Cell Type
IC₅₀ (Strand Transfer Activity) 7.5 ± 0.3-
EC₅₀ 1.5 - 2.4T-cell lines and primary human T lymphocytes

Bictegravir also demonstrates a favorable resistance profile, maintaining activity against HIV-1 variants resistant to other classes of antiretrovirals.[1]

Synthetic Pathway Overview: From this compound to Bictegravir

The synthesis of Bictegravir involves the coupling of the chiral this compound intermediate with a functionalized polycyclic pyridinone core. A general workflow for this process is outlined below.

Bictegravir Synthesis Workflow General Synthetic Workflow for Bictegravir cluster_intermediates Key Intermediates cluster_process Synthetic Steps Aminocyclopentanol This compound Coupling Coupling Reaction Aminocyclopentanol->Coupling Pyridinone_Core Functionalized Polycyclic Pyridinone Core Pyridinone_Core->Coupling Coupled_Intermediate Coupled Intermediate Further_Modifications Further Modifications (e.g., introduction of 2,4,6-trifluorobenzyl group) Coupled_Intermediate->Further_Modifications Coupling->Coupled_Intermediate Final_Product Bictegravir Further_Modifications->Final_Product

Caption: General workflow for the synthesis of Bictegravir.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves a multi-step process beginning with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution, and final deprotection with salt formation.[2]

Step 1: Hetero-Diels-Alder Reaction

  • Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

  • Catalyst: Copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).

  • Reactants: tert-butyl hydroxylamine carbonate (1.0 eq.), cyclopentadiene (1.5-2.0 eq.).

  • Temperature: 20-30 °C.

  • Product: cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reductive Ring Opening

  • Reaction: Selective reduction of the nitrogen-oxygen bond of the bicyclic intermediate.

  • Reagents: Zinc powder, acetic acid.

  • Product: (±)-cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.

Step 3: Enzymatic Kinetic Resolution

  • Reaction: Enantioselective acylation of the racemic alcohol.

  • Enzyme: Lipase (e.g., Lipozyme TL IM).

  • Acylating Agent: Vinyl acetate.

  • Solvent: Methylene chloride.

  • Temperature: 25 °C.

  • Outcome: Selective acylation of one enantiomer, allowing for the separation of the desired (1R,3S)-alcohol.

Step 4: Hydrogenation

  • Reaction: Reduction of the double bond in the cyclopentene ring.

  • Catalyst: Palladium on carbon (Pd/C).

  • Conditions: Hydrogen atmosphere.

Step 5: Deprotection and Salt Formation

  • Reaction: Removal of the Boc protecting group and formation of the hydrochloride salt.

  • Reagents: Anhydrous HCl in an alcohol solvent (e.g., isopropanol), which can be generated in situ from acetyl chloride and the alcohol.

  • Procedure: The Boc-protected amino alcohol is added to the acidic solution and stirred at room temperature. The product crystallizes upon cooling.

Synthesis_of_Aminocyclopentanol Chemo-enzymatic Synthesis of this compound HCl Start t-butyl hydroxylamine carbonate + Cyclopentadiene Step1 Hetero-Diels-Alder Start->Step1 Intermediate1 Bicyclic Intermediate Step1->Intermediate1 Step2 Reductive Ring Opening Intermediate1->Step2 Intermediate2 Racemic Alcohol Step2->Intermediate2 Step3 Enzymatic Resolution Intermediate2->Step3 Intermediate3 Chiral Alcohol Step3->Intermediate3 Step4 Hydrogenation Intermediate3->Step4 Intermediate4 Protected Aminocyclopentanol Step4->Intermediate4 Step5 Deprotection & Salt Formation Intermediate4->Step5 FinalProduct This compound HCl Step5->FinalProduct

Caption: Key steps in the chemo-enzymatic synthesis of the target compound.

Synthesis of Bictegravir from this compound

The following is a generalized protocol for the coupling of this compound with the polycyclic pyridinone core.

  • Reactants: this compound hydrochloride, a suitable activated polycyclic pyridinone intermediate (e.g., an aldehyde derivative).

  • Reaction: Reductive amination or other coupling reaction to form the bond between the amino group of the cyclopentanol and the pyridinone core.

  • Subsequent Steps: Further chemical transformations are required to introduce the 2,4,6-trifluorobenzyl group and arrive at the final structure of Bictegravir. This often involves a coupling reaction with 2,4,6-trifluorobenzylamine.

Application in Anticancer Drug Development

While the application of this compound in anticancer drug development is less documented than its use in antivirals, the aminocyclopentanol scaffold is of significant interest in oncology. Notably, the diastereomer, (1S,3S)-3-aminocyclopentanol hydrochloride, has been utilized as a constrained building block in the development of potent small-molecule inhibitors of the MDM2-p53 interaction. These inhibitors are designed to reactivate the tumor-suppressing function of p53 in cancer cells. This highlights the potential of chiral aminocyclopentanol derivatives in the design of novel anticancer agents, where the specific stereochemistry is critical for target engagement and biological activity. Further research may uncover specific applications for the (1R,3S) isomer in this therapeutic area.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry is pivotal for the synthesis of complex and potent therapeutic agents, as demonstrated by its crucial role in the production of the anti-HIV drug Bictegravir. The detailed synthetic protocols and understanding of its applications provide a solid foundation for researchers and drug development professionals to leverage this important synthon in the discovery of new medicines.

References

Application Notes and Protocols for Enantioselective Synthesis Utilizing (1R,3S)-3-Aminocyclopentanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol is a valuable chiral building block in organic synthesis, prized for its rigid cyclopentane scaffold and bifunctional nature. Its vicinal amino and hydroxyl groups allow for its conversion into a chiral oxazolidinone, a powerful auxiliary for controlling stereochemistry in a variety of asymmetric transformations. This document provides detailed protocols for the synthesis of the this compound-derived oxazolidinone auxiliary and its application in enantioselective alkylation and aldol reactions. The methodologies presented are based on established principles for Evans-type chiral auxiliaries and provide a robust framework for the synthesis of enantiomerically enriched molecules. While direct literature on this specific auxiliary is limited, the protocols are adapted from highly successful applications of its stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol, which has demonstrated excellent diastereoselectivity in similar reactions.[1]

Synthesis of the Chiral Oxazolidinone Auxiliary

The first step in utilizing this compound as a chiral auxiliary is its conversion to the corresponding oxazolidinone. This transformation creates a rigid heterocyclic system that effectively shields one face of a prochiral enolate, directing the approach of an electrophile.

Protocol 1: Synthesis of (3aR,6aS)-tetrahydro-3aH-cyclopenta[d]oxazol-2(4H)-one

This protocol describes the cyclization of this compound to its corresponding oxazolidinone using diethyl carbonate.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide (NaOMe) or Potassium carbonate (K2CO3)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol or DMF, add diethyl carbonate (1.5 eq.) and a catalytic amount of sodium methoxide or potassium carbonate.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure oxazolidinone.

Application in Asymmetric Alkylation

The synthesized oxazolidinone can be N-acylated and subsequently used in diastereoselective alkylation reactions to introduce a new stereocenter with high control.

Protocol 2: Asymmetric Alkylation of the N-Acyloxazolidinone

This protocol details the diastereoselective alkylation of the chiral auxiliary with an alkyl halide.

Materials:

  • (3aR,6aS)-tetrahydro-3aH-cyclopenta[d]oxazol-2(4H)-one (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Alkyl halide (e.g., benzyl bromide)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • N-Acylation:

    • Dissolve the oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.05 eq.) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-acyloxazolidinone by flash column chromatography.

  • Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add LDA or NaHMDS (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq.) and stir at -78 °C until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH4Cl solution and allow to warm to room temperature.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the product by flash column chromatography to isolate the major diastereomer.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be employed to control the stereochemical outcome of aldol reactions, leading to the formation of syn- or anti-β-hydroxy carbonyl compounds with high diastereoselectivity.

Protocol 3: Diastereoselective Aldol Reaction

This protocol outlines the boron-mediated asymmetric aldol reaction.

Materials:

  • N-Acyloxazolidinone (from Protocol 2, step 1)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu2BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 buffer solution

  • Methanol

  • 30% Hydrogen peroxide (H2O2) solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add Bu2BOTf (1.1 eq.) followed by the dropwise addition of TEA or DIPEA (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 eq.) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding pH 7 buffer and methanol.

  • Carefully add 30% H2O2 solution and stir for 1 hour to cleave the boron complex.

  • Extract the product with DCM, dry the combined organic layers, and concentrate.

  • Determine the diastereomeric ratio and purify the product by flash column chromatography.

Cleavage and Recovery of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is the ability to recover it for reuse. The following protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid or alcohol.

Protocol 4: Cleavage of the Auxiliary

Materials:

  • Alkylated or aldol product from Protocol 2 or 3

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2) solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na2SO3) solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated or aldol product (1.0 eq.) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% H2O2 (4.0 eq.) followed by an aqueous solution of LiOH (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the (3aR,6aS)-tetrahydro-3aH-cyclopenta[d]oxazol-2(4H)-one.

  • Acidify the aqueous layer to isolate the chiral carboxylic acid product. For aldol products, further workup may be required to isolate the chiral β-hydroxy acid.

Quantitative Data Summary

While specific data for the this compound derived auxiliary is not available, the following table presents the reported performance of the closely related (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone in asymmetric reactions, which serves as a strong indicator of the expected efficacy.[1]

Reaction TypeElectrophile/AldehydeDiastereomeric Ratio (dr)Yield (%)
AlkylationBenzyl bromide>99:185
AlkylationEthyl iodide>99:182
Aldol ReactionIsobutyraldehyde>99:190
Aldol ReactionBenzaldehyde>99:188

Visualizations

Logical Workflow for Asymmetric Synthesis using the Chiral Auxiliary

G cluster_0 Auxiliary Synthesis & Acylation cluster_1 Asymmetric Transformation cluster_2 Product Isolation & Auxiliary Recovery A This compound B Oxazolidinone Auxiliary A->B Cyclization C N-Acyloxazolidinone B->C Acylation D Enolate Formation C->D Deprotonation E Diastereoselective Reaction (Alkylation or Aldol) D->E Electrophile/ Aldehyde Addition F Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: Workflow for enantioselective synthesis.

Signaling Pathway for Diastereoselective Enolate Alkylation

G cluster_steric Steric Hindrance A N-Acyloxazolidinone B Chiral Enolate A->B Base (e.g., LDA) D Transition State B->D F Shielded Face B->F G Accessible Face B->G C Electrophile (R-X) C->D C->G Preferential Attack E Alkylated Product (Major Diastereomer) D->E High Diastereoselectivity

Caption: Control of stereochemistry in alkylation.

References

Application of (1R,3S)-3-Aminocyclopentanol in the Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol is a valuable chiral building block in the synthesis of carbocyclic nucleosides, which are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane moiety. This modification imparts several advantageous properties, including enhanced stability against enzymatic degradation by phosphorylases, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. Carbocyclic nucleosides have demonstrated a broad spectrum of biological activities, particularly as antiviral and anticancer agents.

The synthesis of carbocyclic nucleosides from this compound typically follows a linear approach . In this strategy, the cyclopentane ring serves as the scaffold upon which the heterocyclic nucleobase (a purine or pyrimidine) is constructed in a stepwise fashion. This method allows for the synthesis of a diverse range of nucleoside analogues by modifying the heterocycle construction.

Synthetic Strategies

The primary synthetic challenge lies in the stereoselective construction of the nucleobase on the chiral cyclopentane core. The synthesis generally involves the following key stages:

  • Protection of Functional Groups: The amino and hydroxyl groups of this compound are typically protected to prevent unwanted side reactions during the construction of the nucleobase. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and silyl ethers (e.g., TBDMS) or benzyl ethers for the alcohol.

  • Stepwise Construction of the Heterocycle:

    • For Pyrimidine Nucleosides: The synthesis often begins with the reaction of the protected aminocyclopentanol with a molecule containing a fragment of the pyrimidine ring, such as a substituted acrylate or propiolate, followed by cyclization to form the pyrimidine core.

    • For Purine Nucleosides: The construction is generally more complex. It often starts with the formation of a pyrimidine ring intermediate, which is then further functionalized and cyclized to build the fused imidazole ring of the purine system.

  • Deprotection: The final step involves the removal of the protecting groups to yield the target carbocyclic nucleoside.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of carbocyclic pyrimidine and purine nucleosides, based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a Carbocyclic Pyrimidine Nucleoside Analogue

This protocol outlines the synthesis of a carbocyclic uridine analogue.

Step 1: Protection of this compound

  • N-Boc Protection: Dissolve this compound in a mixture of dioxane and water (1:1). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and sodium bicarbonate (NaHCO₃) (1.5 equivalents). Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(1R,3S)-3-aminocyclopentanol.

  • O-TBDMS Protection: Dissolve the N-Boc protected aminocyclopentanol in anhydrous dichloromethane (DCM). Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) and imidazole (1.5 equivalents). Stir the reaction mixture at room temperature for 4-6 hours. After completion (TLC monitoring), wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the fully protected starting material.

Step 2: Construction of the Uracil Ring

  • To a solution of the fully protected aminocyclopentanol in anhydrous toluene, add 3-ethoxy-acryloyl isocyanate (1.2 equivalents).

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature and add a 4 M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 12 hours to effect cyclization and deprotection of the silyl ether.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, DCM/methanol gradient) to yield the carbocyclic uridine analogue.

Step 3: Final Deprotection

  • Dissolve the product from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with methanol to remove residual TFA.

  • Purify the crude product by recrystallization or column chromatography to obtain the final carbocyclic uridine analogue.

Protocol 2: Synthesis of a Carbocyclic Purine Nucleoside Analogue

This protocol describes a general approach for the synthesis of a carbocyclic adenosine analogue.

Step 1: Synthesis of the Pyrimidine Intermediate

  • Start with N-Boc protected this compound (with the hydroxyl group also protected, e.g., as a TBDMS ether).

  • React the protected aminocyclopentanol with 5-amino-4,6-dichloropyrimidine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like ethanol or n-butanol at reflux for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the substituted pyrimidine intermediate.

Step 2: Formation of the Imidazole Ring

  • The pyrimidine intermediate is then cyclized to form the purine ring. This can be achieved by reacting with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the imidazole ring.

  • Subsequent amination, if necessary (for example, to convert a chloropurine to an adenine derivative), can be carried out by heating with ammonia in a sealed tube.

Step 3: Deprotection

  • Remove the protecting groups using appropriate conditions. For example, a TBDMS group can be removed with tetrabutylammonium fluoride (TBAF) in THF, and a Boc group can be cleaved with TFA in DCM.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Starting MaterialTarget NucleosideKey ReagentsReported Yield (%)Reference (Analogous Synthesis)
Protected this compoundCarbocyclic Uridine Analogue3-Ethoxy-acryloyl isocyanate, HCl/dioxane50-60 (overall)[1][2]
Protected this compoundCarbocyclic Adenosine Analogue5-Amino-4,6-dichloropyrimidine, Triethyl orthoformate40-50 (overall)[1][2]

Note: Yields are estimates based on similar syntheses reported in the literature and may vary depending on specific reaction conditions and substrates.

Mandatory Visualizations

Logical Relationship of Carbocyclic Nucleoside Synthesis

G cluster_start Starting Material cluster_protection Protection cluster_synthesis Nucleobase Construction (Linear Approach) cluster_deprotection Deprotection start This compound protected Protected Aminocyclopentanol (e.g., N-Boc, O-TBDMS) start->protected Protection (e.g., Boc₂O, TBDMSCl) pyrimidine Carbocyclic Pyrimidine Intermediate protected->pyrimidine Reaction with Pyrimidine Precursor purine Carbocyclic Purine Intermediate protected->purine Reaction with Purine Precursor final_pyrimidine Final Carbocyclic Pyrimidine Nucleoside pyrimidine->final_pyrimidine Deprotection (e.g., TFA, TBAF) final_purine Final Carbocyclic Purine Nucleoside purine->final_purine Deprotection (e.g., TFA, TBAF)

Caption: Synthetic workflow for carbocyclic nucleosides.

Experimental Workflow for Carbocyclic Pyrimidine Synthesis

G start Start: This compound protect_N N-Boc Protection start->protect_N protect_O O-TBDMS Protection protect_N->protect_O couple Couple with 3-ethoxy-acryloyl isocyanate protect_O->couple cyclize Cyclize with HCl in dioxane couple->cyclize deprotect_N N-Boc Deprotection with TFA cyclize->deprotect_N purify Purification (Chromatography/Recrystallization) deprotect_N->purify end End: Carbocyclic Uridine Analogue purify->end

Caption: Stepwise protocol for carbocyclic pyrimidine synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure aminocyclopentanols are crucial building blocks in the synthesis of a variety of pharmaceutical compounds. The specific stereochemistry of these intermediates often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1] Enzymatic kinetic resolution has emerged as a highly efficient and environmentally favorable method for separating racemic mixtures of aminocyclopentanols.[1][2] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine at a faster rate than the other.[3] This results in the formation of an enantioenriched acylated product and the unreacted, enantioenriched amine, which can then be separated. Lipases such as Candida antarctica lipase B (CAL-B) are frequently employed due to their high enantioselectivity and stability under mild reaction conditions.[1][4][5]

These application notes provide a detailed, step-by-step guide for the enzymatic resolution of racemic aminocyclopentanol using an immobilized lipase.

Quantitative Data Summary

The efficiency of enzymatic resolution is determined by factors such as the choice of enzyme, acylating agent, and solvent. The following table summarizes representative data from studies on the resolution of aminocyclopentanol derivatives and related compounds.

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997
trans-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA47>9988
Boc-protected cis-2-methylhydrazinocyclopentanolNovozym 435 (Candida antarctica lipase B)Vinyl acetateDiethyl etherNot specified>99 (R-ester)>99 (S-alcohol)
Boc-protected trans-2-methylhydrazinocyclopentanolNovozym 435 (Candida antarctica lipase B)Vinyl acetateDiethyl etherNot specified>99 (R-ester)>99 (S-alcohol)

Note: Data is adapted from studies on aminocyclopentanol derivatives and serves as a reference for expected outcomes.[1][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis prep_amine Racemic Aminocyclopentanol reaction_setup Combine reactants in flask under inert atmosphere prep_amine->reaction_setup prep_enzyme Immobilized Lipase (e.g., Novozym 435) prep_enzyme->reaction_setup prep_reagents Acylating Agent & Anhydrous Solvent prep_reagents->reaction_setup reaction_run Stir at controlled temperature (e.g., 25-50°C) reaction_setup->reaction_run reaction_monitor Monitor conversion by chiral HPLC/GC reaction_run->reaction_monitor workup_quench Quench reaction at ~50% conversion reaction_monitor->workup_quench Target conversion reached workup_filter Filter to remove immobilized enzyme workup_quench->workup_filter workup_extract Separate acylated product and unreacted amine (e.g., column chromatography) workup_filter->workup_extract analysis_ee Determine enantiomeric excess (e.e.) of separated fractions by chiral HPLC workup_extract->analysis_ee

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic aminocyclopentanol.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution via N-Acylation

This protocol describes the enantioselective acylation of racemic aminocyclopentanol using an immobilized lipase.

Materials:

  • Racemic aminocyclopentanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate or 2,2,2-trifluoroethyl butanoate)

  • Anhydrous organic solvent (e.g., diethyl ether, tert-butyl methyl ether (TBME))[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Temperature control system (e.g., oil bath)

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic aminocyclopentanol (1.0 equivalent) and the anhydrous organic solvent.

  • Add the acylating agent (0.5-1.0 equivalent) to the solution.[3]

  • Add the immobilized lipase to the reaction mixture (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature, generally between room temperature and 50 °C.[3]

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[3]

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted aminocyclopentanol from the acylated product using column chromatography on silica gel or through an acid-base extraction.

  • Determine the enantiomeric excess of both the recovered starting material and the acylated product.[3]

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral HPLC

The separation of aminocyclopentanol enantiomers and their acylated derivatives is critical for determining the success of the resolution. Direct analysis on a chiral stationary phase (CSP) is a common method.[7]

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase (e.g., hexane/isopropanol mixture)

  • Samples of the unreacted aminocyclopentanol and the acylated product

Procedure:

  • Dissolve a small amount of the sample (unreacted amine or acylated product) in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the separation using an isocratic mobile phase composition (e.g., 90:10 hexane:isopropanol). The optimal mobile phase composition should be determined experimentally.

  • Monitor the elution of the enantiomers using a UV detector.

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Logical Relationship of Key Steps

The following diagram illustrates the core principle of enzymatic kinetic resolution.

G cluster_input Inputs cluster_process Kinetic Resolution Process cluster_output Outputs (at ~50% Conversion) racemate Racemic Aminocyclopentanol ((R)-Amine + (S)-Amine) reaction Enantioselective Acylation racemate->reaction reagents Acylating Agent + Lipase reagents->reaction product Enantioenriched Product ((R)-Amide) reaction->product Fast Reaction unreacted Enantioenriched Substrate ((S)-Amine) reaction->unreacted Slow Reaction

References

Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3S)-3-Aminocyclopentanol hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for the anti-HIV drug Bictegravir.[1][2] Its specific stereochemistry is vital for the biological activity of the final drug product.[2] This document provides detailed application notes and protocols for a robust and scalable chemo-enzymatic synthesis of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals. The chemo-enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis, allowing for high yields and optical purity.[3]

Synthetic Pathway Overview

The presented synthesis employs a six-step chemo-enzymatic route starting from readily available materials. The key steps include a hetero-Diels-Alder reaction to construct the cyclopentane ring system, followed by a reductive ring opening. A critical lipase-catalyzed enzymatic resolution step is then used to separate the desired enantiomer. Subsequent hydrogenation, deprotection, and hydrochloride salt formation yield the final product.[2][4]

ChemoEnzymatic_Synthesis Start tert-butyl hydroxylamine carbonate + Cyclopentadiene Step1 Hetero-Diels-Alder Reaction Start->Step1 Intermediate1 cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester Step1->Intermediate1 CuCl, 2-ethyl-2-oxazoline Step2 Reductive Ring Opening Intermediate1->Step2 Intermediate2 Racemic N-Boc-cis-4-hydroxy- cyclopent-2-enylamine Step2->Intermediate2 Zn, Acetic Acid Step3 Enzymatic Kinetic Resolution Intermediate2->Step3 Intermediate3 (1S,4R)-N-Boc-4-hydroxy- cyclopent-2-enylamine Step3->Intermediate3 Lipase, Vinyl Acetate Step4 Hydrogenation Intermediate3->Step4 Intermediate4 N-Boc-(1S,3R)-3-hydroxy- cyclopentyl carbamate Step4->Intermediate4 Pd/C, H₂ Step5 Boc Deprotection & Salt Formation Intermediate4->Step5 FinalProduct This compound hydrochloride Step5->FinalProduct HCl

Figure 1: Chemo-enzymatic synthesis workflow.

Data Presentation

The following table summarizes the reported yields and purity for different synthetic routes and steps in the preparation of this compound hydrochloride.

Starting Material/Key StepReagents & ConditionsReported YieldReported Purity
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamatePivaloyl chloride, Isopropanol, then deprotection69.8% (overall)99.75% (GC)[1]
N-Boc protected intermediate4M HCl in Dioxane, Room Temperature, 2h95%Not specified[1]
Multi-step chemo-enzymatic processHetero-Diels-Alder, enzymatic resolution, final deprotection80% (final step)High optical purity[1]
Hydrogenation of Intermediate III10% Palladium on carbon, H₂ (1.0 MPa), Methyl tert-butyl ether58.2%>99.5% (optical purity)[1]
Hydrogenation of Intermediate III hydrochloridePalladium on carbon, H₂ (1.0 MPa), Isopropanol, 50 °C45.3%>99.5% (optical purity)[1]

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the chemo-enzymatic synthesis of this compound hydrochloride.

Step 1: Hetero-Diels-Alder Reaction

This step involves the in-situ generation of tert-butyl nitrosyl carbonate followed by a hetero-Diels-Alder reaction with cyclopentadiene.

  • Under a nitrogen atmosphere, charge a suitable reaction vessel with tert-butyl hydroxylamine carbonate (1.0 eq.), copper chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in a suitable solvent.[3][4]

  • Maintain the temperature between 20-30 °C.[4]

  • Slowly add cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.

  • Stir the mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, proceed with a standard aqueous work-up to isolate the crude product, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reductive Ring Opening

The nitrogen-oxygen bond of the bicyclic intermediate is selectively cleaved.

  • Dissolve the crude product from Step 1 in acetic acid.

  • Add zinc powder portion-wise to the solution, controlling the temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Filter off the excess zinc and inorganic salts.

  • Neutralize the filtrate and extract the product with a suitable organic solvent.

  • Concentrate the organic extracts to obtain the racemic alcohol, (+/-)-N-Boc-cis-4-hydroxycyclopent-2-enylamine.

Step 3: Enzymatic Kinetic Resolution

This key step utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol.

Enzymatic_Resolution Racemic_Alcohol Racemic N-Boc-cis-4-hydroxy- cyclopent-2-enylamine Enzyme Lipase (e.g., Lipozyme40086) Racemic_Alcohol->Enzyme Desired_Alcohol (1S,4R)-N-Boc-4-hydroxy- cyclopent-2-enylamine (unreacted) Enzyme->Desired_Alcohol Acylated_Ester (1R,4S)-N-Boc-4-acetoxy- cyclopent-2-enylamine (acylated) Enzyme->Acylated_Ester Acyl_Donor Vinyl Acetate Acyl_Donor->Enzyme

Figure 2: Enzymatic kinetic resolution process.
  • Dissolve the racemic alcohol from Step 2 in methylene chloride.[3]

  • Add vinyl acetate (5 equivalents) as the acylating agent.[3]

  • Add Lipozyme40086 (or another suitable lipase) to the mixture.[3]

  • Stir the suspension at room temperature (25 °C) for 48 hours.[3]

  • Monitor the reaction for approximately 50% conversion.

  • Filter off the enzyme.

  • Separate the unreacted (1S,4R)-N-Boc-4-hydroxycyclopent-2-enylamine from the acylated product by silica gel column chromatography.[3]

Step 4: Hydrogenation

The double bond in the cyclopentene ring is reduced.

  • Dissolve the chiral alcohol from Step 3 in a suitable solvent such as methyl tert-butyl ether or isopropanol.[1]

  • Add 10% Palladium on carbon (Pd/C) as the catalyst.[1][5]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 1.0 MPa).[1][5]

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate.

Step 5: Deprotection of N-Boc Group

This protocol describes the deprotection using HCl generated in-situ.

  • Under a nitrogen atmosphere, add isopropanol to a suitable reaction flask and cool to 5 °C.[1]

  • Slowly add pivaloyl chloride dropwise, maintaining the temperature at 5 °C.[1]

  • After the addition, warm the reaction to 25 °C and stir for 30 minutes.[1]

  • Prepare a solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate from Step 4 in isopropanol.[1]

  • Add this solution dropwise to the reaction mixture and stir at room temperature for 12 hours.[1]

  • Monitor the reaction progress by GC.[1]

Step 6: Hydrochloride Salt Formation and Isolation
  • Upon completion of the deprotection, cool the reaction system to 0 °C and continue stirring for 1 hour to induce precipitation.[1]

  • Filter the solid product under a nitrogen atmosphere.[1]

  • Wash the filter cake with cold isopropanol until the washings are colorless.[1]

  • For further purification, the filter cake can be suspended in acetone, heated to 50 °C, stirred for 2 hours, cooled to 0 °C, and filtered again.[1]

  • Wash the final filter cake with cold acetone.[1]

  • Dry the product under vacuum at 40 °C for 12 hours to yield this compound hydrochloride.[1]

Concluding Remarks

The chemo-enzymatic synthesis of this compound hydrochloride presents an efficient and stereoselective method for producing this valuable pharmaceutical intermediate. The use of lipase-catalyzed kinetic resolution is a key advantage, enabling the production of a highly enantiomerically pure product. The protocols outlined in this document provide a comprehensive guide for the successful synthesis and optimization of this process in a laboratory or industrial setting.

References

Application Notes and Protocols: Hetero-Diels-Alder Reaction for the Synthesis of the Aminocyclopentanol Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aminocyclopentanol scaffold is a privileged structural motif in medicinal chemistry, prized for its conformational rigidity which allows for the precise spatial arrangement of functional groups.[1][2] This characteristic is essential for high-affinity interactions with biological targets such as enzymes and receptors.[1] Consequently, the aminocyclopentanol core is a key building block in the synthesis of numerous biologically active molecules, including potent antiviral and anticancer agents.[3] A prominent example is its role as a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor, Bictegravir.[2][4]

Given the inherent chirality of biological systems, the stereocontrolled synthesis of specific aminocyclopentanol stereoisomers is paramount for therapeutic efficacy.[1][5] The Hetero-Diels-Alder (HDA) reaction, a powerful variant of the Nobel Prize-winning Diels-Alder reaction, offers an efficient and highly stereoselective strategy for constructing the core cyclic framework.[1][6][7] Specifically, the [4+2] cycloaddition between cyclopentadiene and an acylnitroso dienophile provides a direct route to a bicyclic isoxazolidine precursor, which can be readily converted to the desired aminocyclopentanol derivative.[6] This method is advantageous for its ability to form multiple stereocenters with high control in a single, atom-economical step.[8]

Reaction Mechanism and Workflow

The HDA reaction for aminocyclopentanol synthesis is a concerted [4+2] cycloaddition.[7] It involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (cyclopentadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile (acylnitroso species).[9] The reaction proceeds through a cyclic transition state to form two new sigma bonds and a stable six-membered heterocyclic ring, often with a preference for the endo product due to favorable secondary orbital interactions.[8][9]

HDA_Mechanism cluster_product Product Diene Cyclopentadiene (Diene, 4π electrons) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Acylnitroso Species (Dienophile, 2π electrons) Dienophile->TransitionState Adduct Bicyclic Isoxazolidine Adduct TransitionState->Adduct [4+2] Cycloaddition

Caption: Mechanism of the acylnitroso Hetero-Diels-Alder reaction.

The overall synthetic workflow begins with the preparation of the reactive cyclopentadiene monomer, followed by the HDA cycloaddition, and concludes with purification and subsequent chemical transformations to yield the final aminocyclopentanol derivative.

Workflow A 1. Prepare Cyclopentadiene Monomer (Retro-Diels-Alder) C 3. Hetero-Diels-Alder Reaction (Cycloaddition) A->C B 2. Generate Acylnitroso Dienophile (In Situ Oxidation) B->C D 4. Workup and Purification (Chromatography) C->D E 5. N-O Bond Cleavage (Reduction) D->E F 6. Final Aminocyclopentanol Derivative E->F

Caption: Overall workflow for aminocyclopentanol synthesis via HDA.

Detailed Experimental Protocols

Safety Precaution: These protocols involve reactive chemicals and flammable solvents. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Preparation of Cyclopentadiene Monomer

Cyclopentadiene readily dimerizes at room temperature to dicyclopentadiene. It must be freshly prepared by a retro-Diels-Alder reaction ("cracking") before use.[6]

  • Apparatus Setup: Assemble a simple distillation apparatus. Charge the distilling flask with dicyclopentadiene (e.g., 20 mL) and a magnetic stir bar. The receiving flask should be cooled in an ice bath (~0 °C) to prevent dimerization of the product.[6]

  • Cracking Process: Gently heat the dicyclopentadiene to its boiling point (~170 °C) using a heating mantle. The dimer will slowly crack into the monomer.

  • Distillation: The cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the clear, colorless liquid in the cooled receiving flask.

  • Storage and Use: The freshly prepared cyclopentadiene should be kept on ice and used immediately for the best results.[6]

Protocol 2: Acylnitroso Hetero-Diels-Alder Cycloaddition

This protocol describes a general procedure where the reactive acylnitroso dienophile is generated in situ from an appropriate hydroxamic acid derivative.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acyl hydroxamic acid precursor (1.0 equivalent) in a suitable solvent (e.g., ethyl acetate or xylene).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Dienophile Generation: To the cooled, stirring solution, add an oxidizing agent such as tetraethylammonium periodate (1.1 equivalents) portion-wise. The formation of the reactive acylnitroso species is often indicated by a color change.[6]

  • Cycloaddition: Slowly add the freshly prepared, cold cyclopentadiene (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[6]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the bicyclic isoxazolidine adduct.

Protocol 3: Reductive N-O Bond Cleavage

The N-O bond of the bicyclic adduct is typically cleaved reductively to yield the cis-amino alcohol.

  • Reaction Setup: Dissolve the purified bicyclic adduct (1.0 equivalent) in a solvent such as methanol or acetic acid in a round-bottom flask.

  • Reduction: Add a suitable reducing agent. Common reagents for this transformation include molybdenum hexacarbonyl [Mo(CO)₆], samarium(II) iodide (SmI₂), or catalytic hydrogenation (e.g., H₂ gas with a palladium or platinum catalyst). The choice of reagent may depend on other functional groups present in the molecule.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, depending on the chosen reagent) and monitor its progress by TLC.

  • Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove the reducing agent and byproducts. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting aminocyclopentanol derivative by chromatography or crystallization.

Quantitative Data Summary

The efficiency and stereoselectivity of the Hetero-Diels-Alder reaction are highly dependent on the substrates, catalyst, and reaction conditions. Asymmetric synthesis, crucial for pharmaceutical applications, is often achieved using chiral Lewis acid catalysts or chiral auxiliaries.[10]

Table 1: Representative Conditions for Acylnitroso HDA Reaction

EntryDienophile PrecursorCatalyst (for asymmetric variant)SolventTemp (°C)Time (h)Yield (%)Ref.
1N-Benzoyl-O-benzyl-hydroxylamineNone (racemic)Xylene252~85[6]
2Ethyl N-hydroxy-carbamateNone (racemic)CH₂Cl₂04~90General
3Chiral Hydroxamic Acid(S)-BINOL-Ti ComplexToluene-20688[11]
4Acryloyl-N-hydroxyoxazolidinoneEt₂AlClCH₂Cl₂-78392[10]

Table 2: Stereoselectivity in Asymmetric HDA Reactions

EntryChiral Control MethodDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Ref.
1Chiral Auxiliary (Oppolzer's sultam)>95:5>98[10]
2Chiral Lewis Acid (Evans' catalyst)90:1095[10]
3Chiral Organocatalyst (MacMillan's)>99:196[10]
4BINOL-derived Ti(IV) catalyst92:894[11]

Application in Drug Synthesis

The aminocyclopentanol core synthesized via the HDA reaction is a key component of several advanced pharmaceutical compounds. The specific stereochemistry achieved through this synthesis is vital for the drug's biological activity and binding affinity.[2]

Drug_Synthesis cluster_synthesis Core Synthesis cluster_development Drug Development HDA Asymmetric Hetero-Diels-Alder Reaction Core Enantiopure (1R,3S)-Aminocyclopentanol Core HDA->Core High Stereocontrol Steps Multi-step Functionalization & Coupling Reactions Core->Steps API Final API (e.g., Bictegravir) Steps->API

Caption: From HDA reaction to an Active Pharmaceutical Ingredient (API).

The (1R,3S) stereoisomer of 3-aminocyclopentanol, for example, is indispensable for the synthesis of Bictegravir.[2][4] Derivatives made with other stereoisomers exhibit significantly lower binding affinity to the target HIV integrase enzyme, underscoring the critical importance of stereocontrolled synthesis.[2] The HDA reaction provides an efficient and scalable pathway to access such enantiomerically pure intermediates, facilitating modern drug discovery and development programs.[1][5]

References

Application Notes and Protocols: (1R,3S)-3-Aminocyclopentanol in Stereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (1R,3S)-3-aminocyclopentanol as a chiral catalyst or auxiliary in stereoselective aldol reactions. While direct literature specifically employing this compound in this context is limited, its structural motif as a chiral 1,3-amino alcohol is analogous to well-established organocatalysts and chiral auxiliaries known to facilitate highly stereocontrolled carbon-carbon bond formation. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a practical guide for researchers exploring the application of this compound in asymmetric synthesis.

Introduction: The Role of Chiral Amino Alcohols in Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds.[1] Controlling the stereochemistry of this transformation is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals. Chiral amino alcohols, a readily available class of compounds often derived from the chiral pool, have emerged as powerful tools for inducing stereoselectivity in aldol reactions.[2][3] They can function either as recoverable chiral auxiliaries covalently bonded to the substrate or as organocatalysts that facilitate the reaction in a catalytic manner.

This compound, with its rigid cyclopentane backbone and vicinal amino and hydroxyl groups in a defined stereochemical relationship, presents an attractive scaffold for stereoselective transformations. The amine functionality can react with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate, while the hydroxyl group can act as a directing group, influencing the facial selectivity of the subsequent attack on an electrophilic aldehyde through the formation of a rigid, hydrogen-bonded transition state.

Potential Applications and Advantages

The application of this compound in stereoselective aldol reactions is anticipated to offer several advantages:

  • High Stereocontrol: The rigid conformational nature of the cyclopentane ring is expected to provide a well-defined chiral environment, leading to high levels of diastereoselectivity and enantioselectivity.

  • Organocatalysis: Used as a catalyst, it offers a metal-free alternative, which is advantageous in pharmaceutical synthesis where metal contamination is a concern. Organocatalysts are also typically less sensitive to air and moisture compared to many organometallic reagents.[1]

  • Versatility: It has the potential to be used as a catalyst for direct asymmetric aldol reactions or be converted into a chiral auxiliary for substrate-controlled aldol reactions.

Data Presentation: Representative Performance of Analogous Catalysts

The following tables summarize typical results obtained for stereoselective aldol reactions using catalysts structurally related to this compound, such as proline and other chiral amino alcohols. This data illustrates the potential efficacy of this class of compounds in promoting highly stereoselective transformations.

Table 1: Proline-Catalyzed Aldol Reaction of Ketones with Aldehydes

EntryKetone DonorAldehyde AcceptorCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Acetone4-Nitrobenzaldehyde30DMSO68-96
2Cyclohexanone4-Nitrobenzaldehyde30DMSO9795:599
3AcetoneIsovaleraldehyde30DMSO93-96
4CyclohexanoneBenzaldehyde20DMSO/H₂O9997:398

Data is representative of proline-catalyzed aldol reactions and serves as a benchmark for the potential performance of analogous catalysts.

Table 2: Chiral Amino Alcohol-Derived Auxiliary in Aldol Reactions

EntryEnolate Source (derived from)AldehydeDiastereomeric Ratio (dr)
1Propionyl OxazolidinoneIsobutyraldehyde>99:1
2Propionyl OxazolidinoneBenzaldehyde>99:1
3Acetyl OxazolidinoneBenzaldehyde97:3

Data is representative of aldol reactions using oxazolidinone auxiliaries derived from chiral amino alcohols, demonstrating high diastereoselectivity.

Experimental Protocols

The following are detailed, representative protocols for conducting a stereoselective aldol reaction using a chiral amino alcohol catalyst, which can be adapted for this compound.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed direct aldol reactions.

Materials:

  • This compound (or analogous chiral amino alcohol catalyst)

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).

  • Add anhydrous DMSO (2.0 mL) to the reaction mixture.

  • Add this compound (0.2 mmol, 20 mol%) to the stirred solution.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Diagram 1: Generalized Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aldehyde and Ketone B Add Solvent (DMSO) A->B C Add this compound Catalyst B->C D Stir at Room Temperature (24-48h) C->D E Monitor by TLC/GC D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterization (NMR, MS) J->K L Determine dr and ee (NMR, HPLC) K->L

Caption: Workflow for a typical organocatalytic aldol reaction.

Diagram 2: Plausible Catalytic Cycle

catalytic_cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine transition_state Zimmerman-Traxler-like Transition State enamine->transition_state + Aldehyde aldehyde Aldehyde aldehyde->transition_state iminium Iminium Ion transition_state->iminium product Aldol Product iminium->product + H₂O product->catalyst - Catalyst water H₂O water->product

Caption: Proposed catalytic cycle for the aldol reaction.

Disclaimer: The provided protocols and data are based on analogous systems and are intended to serve as a starting point for research and development. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may be necessary to achieve optimal results for specific substrates when using this compound.

References

Application Notes and Protocols for the Large-Scale Production of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its well-defined stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, is crucial for the biological efficacy of the final active pharmaceutical ingredients (APIs).[1] Notably, this compound is a key intermediate in the production of the anti-HIV drug Bictegravir.[2][3] This document provides comprehensive application notes and detailed protocols for the large-scale synthesis of this compound hydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies presented are derived from established and scalable chemical processes.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective handling and application in synthesis.

PropertyValue
CAS Number 1279032-31-3
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to pale yellow solid
Melting Point 93-96°C
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water
Storage Inert atmosphere, Room Temperature

(Data sourced from BenchChem technical documents.[1])

Synthetic Pathways

Several synthetic routes for this compound hydrochloride have been developed, with the choice often depending on factors such as scale, cost, and available starting materials. A prevalent and efficient method involves a multi-step chemo-enzymatic process. This pathway is advantageous due to its high stereoselectivity and scalability.[2] An alternative common final step involves the deprotection of a protected aminocyclopentanol precursor.[4]

Chemo-Enzymatic Synthesis Workflow

A robust method for large-scale production involves a hetero-Diels-Alder reaction, followed by reduction, enzymatic resolution, and final deprotection to form the hydrochloride salt.[2][3]

G A tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene B Hetero-Diels-Alder Reaction (CuCl, 2-ethyl-2-oxazoline) A->B C cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester B->C D Reductive Ring Opening (Zinc powder, Acetic acid) C->D E cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol D->E F Enzymatic Kinetic Resolution (Lipase, Vinyl acetate) E->F G (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene F->G H Hydrogenation (Pd/C) G->H I Deacetylation (LiOH, Methanol) H->I J Deprotection & Salt Formation (HCl in Isopropanol) I->J K This compound Hydrochloride J->K

Caption: Chemo-enzymatic synthesis of this compound hydrochloride.

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the synthesis of this compound hydrochloride.

Protocol 1: Chemo-Enzymatic Synthesis

This multi-step protocol is based on a patented, scalable method.[3]

Step 1: Hetero-Diels-Alder Reaction

  • Under a nitrogen atmosphere, charge a suitable reactor with tert-butyl hydroxylamine carbonate (1.0 eq.), copper chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.).[1][3]

  • Add an appropriate solvent such as 2-methyltetrahydrofuran.[3]

  • The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate.[1][3]

  • Add cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.[1][3]

  • Maintain the reaction temperature at 20-30 °C to facilitate the in-situ hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[1][3]

Step 2: Reductive Ring Opening

  • Selectively reduce the nitrogen-oxygen bond of the bicyclic intermediate using a zinc powder-acetic acid system.[1][3]

Step 3: Enzymatic Resolution

  • Dissolve the resulting racemic alcohol in methylene chloride.[1]

  • Add vinyl acetate (5 equiv.) and Lipozyme40086.[1]

  • Stir the mixture at room temperature (25 °C) for 48 hours to achieve chiral separation.[1]

Step 4: Hydrogenation

  • Reduce the double bond in the cyclopentene ring via hydrogenation catalyzed by palladium on carbon (Pd/C).[1]

Step 5: Deprotection and Hydrochloride Salt Formation

  • Remove the acetyl protecting group under alkaline conditions using lithium hydroxide in methanol.[1][3]

  • Prepare an acidic solution of hydrogen chloride in isopropanol in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).[1][3]

  • Dissolve the Boc-protected amino alcohol from the previous step in isopropanol and add it dropwise to the prepared HCl/isopropanol solution.[1]

  • Stir the reaction at room temperature (25 °C) for 12 hours.[1]

  • Cool the system to 0 °C to induce crystallization.[1]

  • Collect the resulting white solid by filtration to yield this compound hydrochloride.[1]

Protocol 2: Deprotection of N-Boc Intermediate via in-situ HCl Generation

This protocol details the final deprotection step to yield the hydrochloride salt.[4]

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.[4]

  • Cool the flask to 5 °C with stirring.[4]

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.[4][5]

  • After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.[4]

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.[4]

  • Add this solution dropwise to the reaction mixture.[4]

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.[4]

  • Upon completion, cool the reaction system to 0 °C and stir for 1 hour to ensure complete precipitation.[4]

  • Filter the solid product under a nitrogen atmosphere.[4]

  • Wash the filter cake with isopropanol at 5 °C until the washings are colorless.[4]

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.[4]

  • Cool the mixture to 0 °C and filter again under nitrogen.[4]

  • Wash the filter cake with acetone at 5 °C.[4]

  • Dry the product under vacuum at 40 °C for 12 hours to yield this compound hydrochloride.[4]

Protocol 3: Deprotection using HCl in Dioxane

An alternative deprotection method using a stock solution of HCl in dioxane.

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.[4]

  • Add 50 mL of 4M HCl in dioxane to the solution.[4]

  • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Concentrate the reaction solution.[4]

  • Add 100 mL of acetonitrile to the residue to induce precipitation.[4]

  • Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.[4]

  • Dry the solid to obtain this compound hydrochloride.[4]

Quantitative Data Summary

The following tables summarize reported yields and purity for the described synthetic methodologies.

Table 1: Chemo-Enzymatic Synthesis Yields

Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)Purity by GC
Enzymatic ResolutionLipozyme40086Methylene Chloride41%>99%-
Deprotection & Salt FormationAcetyl chloride, IsopropanolIsopropanol80%--

(Data sourced from BenchChem technical documents.[1])

Table 2: Chemo-Catalytic Synthesis and Deprotection Yields

Reaction StepKey ReagentsSolventOverall YieldPurity by GC
Deprotection & Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8%99.75%
Boc DeprotectionHCl in DioxaneDioxane95%-

(Data sourced from BenchChem technical documents.[1])

Troubleshooting and Optimization

G A Low Yield or Purity Observed B Incomplete Reaction? A->B C Product Loss During Work-up? A->C D Suboptimal Conditions? A->D H Consider recrystallization for purity enhancement A->H E Monitor reaction progress (e.g., GC/TLC) B->E F Optimize extraction and filtration steps C->F G Adjust temperature, time, or reagent stoichiometry D->G

Caption: Troubleshooting workflow for synthesis optimization.

Key strategies for improving yield and purity include:

  • Chiral Integrity: Employing a synthetic route that establishes the desired stereochemistry early is crucial. Lipase-catalyzed chiral separation has shown high optical purity.[4]

  • Recrystallization: If purity is low, recrystallizing the final product from a suitable solvent system can be effective.[4]

  • Thorough Washing: After filtration, wash the product extensively with a solvent in which the product is sparingly soluble but impurities are soluble, such as acetone and isopropanol.[4]

  • Efficient Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to remove residual solvents.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of (1R,3S)-3-Aminocyclopentanol, a critical chiral building block. Here you will find troubleshooting guidance and frequently asked questions to help improve both the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its hydrochloride salt, offering potential causes and actionable solutions.

Question 1: Why is the overall yield of my this compound hydrochloride synthesis lower than expected?

Potential Causes:

  • Incomplete Deprotection: The removal of protecting groups, such as the Boc-group, may be incomplete.[1]

  • Side Reactions: Competing reactions can consume starting materials or intermediates.[1]

  • Suboptimal Reaction Conditions: Reaction time, temperature, or reagent stoichiometry may not be optimized.[1]

  • Product Loss During Work-up: Significant product may be lost during extraction, filtration, or crystallization steps.[1]

  • Catalyst Inactivity: In hydrogenation steps, the catalyst (e.g., Palladium on carbon) might be of low quality or deactivated.[1]

Solutions:

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction proceeds to completion.[1]

  • Optimize Deprotection: For Boc deprotection, ensure anhydrous conditions and sufficient reaction time (e.g., 2-12 hours at room temperature).[1][2] Consider in-situ generation of HCl from reagents like acetyl chloride or pivaloyl chloride in an alcohol solvent.[1][3]

  • Control Reaction Conditions: Carefully control the temperature, especially during exothermic reactions like the addition of pivaloyl chloride.[1][3]

  • Minimize Work-up Losses: To maximize precipitation, ensure the solution is adequately cooled, for instance, in an ice bath.[4] Wash the final product with ice-cold solvent to minimize dissolution.[4]

Question 2: How can I improve the purity of the final this compound hydrochloride product?

Potential Causes:

  • Residual Solvents and Reagents: Improper washing and drying can leave behind solvents or unreacted starting materials.[1]

  • By-products from Side Reactions: Incomplete reactions or side reactions can result in impurities that are difficult to separate.[1]

  • Co-crystallization of Impurities: Impurities with similar solubility properties to the desired product may co-crystallize.[4]

  • Presence of Optical Isomers: Incomplete chiral resolution or racemization during a reaction step can lead to contamination with other stereoisomers.[4]

Solutions:

  • Recrystallization: Recrystallize the final product from a suitable solvent system to remove impurities.[1][4]

  • Thorough Washing: After filtration, wash the product extensively with a solvent in which the product is sparingly soluble but the impurities are soluble, such as acetone or isopropanol.[1]

  • Efficient Drying: Dry the final product under a vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to remove all residual solvents.[1]

  • Analytical Purity Assessment: Use Chiral High-Performance Liquid Chromatography (HPLC) to detect and quantify optical isomer impurities.[4] If present, consider diastereomeric salt formation and subsequent recrystallization for separation.[4]

Question 3: My product oils out instead of crystallizing during recrystallization. What should I do?

Potential Causes:

  • Supersaturated Solution: The concentration of the product is too high.[4]

  • Rapid Cooling: Crystals do not have sufficient time to form an ordered lattice if cooled too quickly.[4]

  • Inappropriate Solvent: The melting point of your compound might be below the boiling point of the solvent.[4]

Solutions:

  • Adjust Concentration and Cooling: Re-heat the solution and add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.[4]

  • Promote Crystallization: Gentle stirring or scratching the inside of the flask can sometimes induce crystallization.[4]

  • Change the Solvent: Select a solvent with a lower boiling point.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established synthetic routes. Key strategies include:

  • Chemo-enzymatic Synthesis: This popular route often starts with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution to separate enantiomers, and finally deprotection and salt formation.[2][5] This method is noted for its high stereoselectivity.[5]

  • Asymmetric Synthesis: This approach uses a chiral source in an N-acyl hydroxylamine compound to induce asymmetry during a cycloaddition reaction with cyclopentadiene, thereby constructing the two chiral centers of the target product.[6]

  • Deprotection of a Protected Precursor: A common final step involves the deprotection of a precursor like N-Boc-(1R,3S)-3-aminocyclopentanol using a strong acid, such as HCl in an organic solvent.[1]

Q2: Why is the stereochemistry of this compound important?

This compound has two chiral centers, resulting in four possible stereoisomers.[2] The specific (1R,3S) configuration, with a trans relationship between the amino and hydroxyl groups, is a crucial structural feature for the biological activity of many pharmaceutical compounds, including the anti-HIV drug Bictegravir.[2][5] Using an enantiomerically pure building block like this is vital as other stereoisomers may be inactive or cause undesirable side effects.[2]

Q3: What are the best analytical methods to check the purity of the final product?

A combination of techniques is recommended for a thorough purity assessment:

  • Gas Chromatography (GC) or HPLC: To determine the overall purity.[4]

  • Chiral HPLC: Essential for confirming the enantiomeric and diastereomeric purity.[4]

  • NMR Spectroscopy: To confirm the chemical structure of the final compound.[4]

Data Presentation

Table 1: Comparison of a Chemo-enzymatic Synthesis Route.

Step No.Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee) / Purity
1-2Hetero-Diels-Alder & Reductiontert-butyl hydroxylamine carbonate, Cyclopentadiene, Zinc powder, Acetic acid2-Methyltetrahydrofuran--
3Enzymatic ResolutionLipozyme40086, Vinyl acetateMethylene Chloride41%>99%
4-5Hydrogenation & DeprotectionPd/C, H₂, LiOH---
6Deprotection & Salt FormationAcetyl chloride, IsopropanolIsopropanol80%-

Data compiled from a reported chemo-enzymatic synthesis route.[2][7]

Table 2: Comparison of Final Deprotection and Salt Formation Methods.

MethodKey ReagentsSolventYieldPurity by GC
In-situ HCl GenerationPivaloyl chloride, IsopropanolIsopropanol69.8% (overall)99.75%
HCl in Dioxane4M HCl in DioxaneDioxane95%-

Data compiled from reported final step protocols.[2][3]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis and Deprotection with In-situ HCl Generation [2][7]

  • Hetero-Diels-Alder Reaction: In a reaction flask, combine tert-butyl hydroxylamine carbonate (2.1 mol) and 2-methyltetrahydrofuran (1L). This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene to obtain the bicyclic intermediate.

  • Reductive Ring Opening: The nitrogen-oxygen bond of the intermediate is selectively reduced using a zinc powder-acetic acid system.

  • Enzymatic Resolution: The resulting racemic alcohol is dissolved in methylene chloride. Add vinyl acetate (5 equiv.) and Lipozyme40086. Stir the mixture at room temperature (25 °C) for 48 hours. Remove the enzyme by filtration. The product is purified by silica gel column chromatography.

  • Hydrogenation: The double bond in the cyclopentene ring is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation.

  • Deacetylation: The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.

  • Boc Deprotection and Salt Formation: Prepare a solution of hydrogen chloride in isopropanol in-situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.). Dissolve the Boc-protected amino alcohol from the previous step in isopropanol and add it dropwise to the prepared HCl/isopropanol solution. Stir the reaction at room temperature (25 °C) for 12 hours. Cool the system to 0 °C to induce crystallization and collect the white solid by filtration.

Protocol 2: Deprotection using HCl in Dioxane [1][3]

  • Dissolution: Dissolve 10 g of N-Boc-(1R,3S)-3-aminocyclopentanol in 20 mL of dioxane.

  • Acidification: Add 50 mL of 4M HCl in dioxane to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Concentrate the reaction solution. Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Isolation: Filter the resulting solid, wash the filter cake with 100 mL of acetonitrile, and dry the solid to obtain this compound hydrochloride.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Steps A Cyclopentadiene C Hetero-Diels-Alder Reaction A->C B N-Boc-hydroxylamine B->C D Reductive Ring Opening (Zn/AcOH) C->D Bicyclic Intermediate E Racemic N-Boc-aminocyclopentenol D->E F Enzymatic Kinetic Resolution (Lipase) E->F G Desired (1R,3S) Enantiomer (N-Boc protected) F->G Separation H Hydrogenation (Pd/C, H2) G->H I N-Boc-(1R,3S)-3-aminocyclopentanol H->I J Deprotection & Salt Formation (HCl) I->J K This compound Hydrochloride J->K Final Product

Caption: Chemo-enzymatic synthesis workflow for this compound HCl.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Yield or Purity Observed CheckCompletion Check Reaction Completion (TLC/GC) Start->CheckCompletion Low Yield? CheckPurity Assess Purity (GC/HPLC/NMR) Start->CheckPurity Low Purity? Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes Optimize Optimize Conditions: - Increase Time/Temp - Check Reagents Incomplete->Optimize ReviewWorkup Review Work-up: - Check Extraction pH - Minimize Transfers - Cool for Crystallization Complete->ReviewWorkup Impure Impure Product CheckPurity->Impure Yes Pure Product is Pure CheckPurity->Pure No Recrystallize Recrystallize Product Impure->Recrystallize CheckStereo Check Stereochemical Purity (Chiral HPLC) Recrystallize->CheckStereo Still Impure?

Caption: Troubleshooting workflow for synthesis of this compound.

References

Troubleshooting common side reactions in (1R,3S)-3-Aminocyclopentanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the preparation of (1R,3S)-3-Aminocyclopentanol.

Troubleshooting Common Side Reactions

This section provides a question-and-answer formatted guide to directly address specific issues that may arise during the synthesis of this compound.

Question 1: My final product is contaminated with a significant amount of the cis-diastereomer, (1R,3R)-3-Aminocyclopentanol. How can I improve the trans-selectivity?

Answer:

The formation of the undesired cis-diastereomer is a common issue, typically arising from the non-selective reduction of an N-protected 3-aminocyclopentanone precursor. The choice of reducing agent and reaction conditions plays a critical role in determining the diastereoselectivity of this step.[1]

Potential Causes:

  • Use of non-selective reducing agents: Standard reducing agents like sodium borohydride (NaBH₄) often lead to mixtures of cis and trans isomers.[1]

  • Reaction conditions favoring the cis product: Temperature and solvent can influence the facial selectivity of the hydride attack on the ketone.

Troubleshooting and Solutions:

  • Employ a sterically hindered reducing agent: Reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can provide high anti (undesired) selectivity under chelation control.[2] Conversely, reagents like NB-Enantride can favor the desired syn (trans) product under Felkin-Anh control.[2]

  • Optimize reaction conditions: Lowering the reaction temperature can enhance diastereoselectivity. The choice of solvent can also influence the outcome.

  • Purification: If a mixture of diastereomers is obtained, separation can be achieved by column chromatography or by forming diastereomeric salts with a chiral acid followed by recrystallization.

Question 2: I am observing a significant loss of yield and the presence of an impurity with a mass increase of +56 Da after the N-Boc deprotection step. What is causing this?

Answer:

This is a classic case of a t-butylation side reaction. During the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group, a reactive tert-butyl cation is generated.[3][4] This carbocation can then act as an electrophile and alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.[3][4]

Potential Causes:

  • Strongly acidic deprotection conditions: The use of strong acids like trifluoroacetic acid (TFA) readily generates the tert-butyl cation.[4]

  • Presence of nucleophilic functional groups: The amino group of the product itself can be a target for t-butylation.

Troubleshooting and Solutions:

  • Use of scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and will "trap" it before it can react with your product.[4][5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[6][7]

  • Milder deprotection conditions: Consider using milder acidic conditions, such as 4M HCl in dioxane, which can sometimes reduce the extent of side reactions.[8]

  • Optimize reaction time and temperature: Minimize the reaction time and perform the deprotection at a lower temperature to reduce the rate of the alkylation side reaction.[3]

Question 3: The overall yield of my synthesis is consistently low, even when the purity of the final product appears high. What are the potential reasons?

Answer:

Low overall yield can be attributed to several factors throughout the synthetic sequence.

Potential Causes:

  • Incomplete reactions: One or more steps in your synthesis may not be going to completion.

  • Product loss during work-up and purification: Significant amounts of the product may be lost during extractions, filtrations, or recrystallization steps.[8]

  • Suboptimal reaction conditions: Reaction time, temperature, or reagent stoichiometry may not be optimized for each step.[8]

  • Catalyst inactivity: In hydrogenation steps, the catalyst (e.g., Palladium on carbon) may be of low quality or have become deactivated.[8]

Troubleshooting and Solutions:

  • Monitor reaction progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure each reaction has gone to completion before proceeding to the next step.[8]

  • Optimize work-up procedures: Ensure efficient extraction and minimize product loss during transfers and purification. For crystallization steps, ensure the solution is adequately cooled to maximize precipitation.[8]

  • Re-evaluate reaction conditions: Systematically optimize parameters such as temperature, concentration, and reaction time for each step.

  • Ensure catalyst quality: Use a fresh, high-quality catalyst for hydrogenation steps and handle it under an inert atmosphere.

Data on Side Reaction Mitigation

The following tables summarize quantitative data on the effectiveness of different methods to mitigate common side reactions.

Table 1: Impact of Reducing Agent on Diastereoselectivity in the Reduction of an N-Boc-δ-amino-α,β-unsaturated-γ-keto Ester [2]

Reducing AgentSolventTemperature (°C)anti:syn RatioYield (%)
LiAlH(O-t-Bu)₃EtOH-78>95:580
NB-EnantrideTHF-785:9598

Table 2: Effectiveness of Scavengers in Preventing S-t-Butylation of Cysteine-Containing Peptides during TFA-mediated Deprotection [9][10]

Scavenger CocktailCleavage TimeS-t-butylated Peptide (%)
TFA/TIS/H₂O (95:2.5:2.5)1 hour15.4
TFA/TIS/H₂O (95:2.5:2.5)2 hours @ 40°C32.3
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT3 hoursSignificantly Reduced

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone

This protocol aims to maximize the formation of the desired trans-(1R,3S)-isomer.

  • Preparation: Dissolve N-Boc-3-aminocyclopentanone in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to -78 °C.

  • Addition of Reducing Agent: Slowly add a solution of a sterically demanding reducing agent, such as NB-Enantride® (lithium 2,2,6,6-tetramethylpiperidide-borane complex), to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture by column chromatography on silica gel to isolate the desired trans-isomer.

Protocol 2: N-Boc Deprotection with Scavengers to Minimize t-Butylation

This protocol describes the removal of the Boc protecting group while minimizing the formation of t-butylated side products.[5][6]

  • Preparation: Dissolve the N-Boc-(1R,3S)-3-aminocyclopentanol in a suitable solvent such as dichloromethane (DCM).[5]

  • Addition of Scavenger: Add an excess (e.g., 5-10 equivalents) of a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), to the solution.[5]

  • Deprotection: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated from cold diethyl ether.[6]

  • Purification: The resulting hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol/acetone.[8]

Visualizing Workflows and Relationships

Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

G Troubleshooting Low Diastereoselectivity start Low trans:cis ratio observed check_reagent Analyze reducing agent start->check_reagent non_selective Using non-selective agent (e.g., NaBH4) check_reagent->non_selective Yes check_conditions Evaluate reaction conditions check_reagent->check_conditions No change_reagent Switch to sterically hindered reducing agent (e.g., NB-Enantride) non_selective->change_reagent end_goal High purity (1R,3S)-isomer change_reagent->end_goal high_temp High reaction temperature check_conditions->high_temp Yes purify Purify diastereomeric mixture (Column Chromatography / Recrystallization) check_conditions->purify No optimize_temp Lower reaction temperature (e.g., -78 °C) high_temp->optimize_temp optimize_temp->end_goal purify->end_goal

Caption: A logical workflow for diagnosing and resolving issues of low diastereoselectivity.

Diagram 2: Mechanism of t-Butylation Side Reaction and Scavenger Action

G t-Butylation Side Reaction and Scavenger Mitigation cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action Boc_amine N-Boc-(1R,3S)-3-aminocyclopentanol t_butyl_cation tert-butyl cation Boc_amine->t_butyl_cation + H+ H_plus H+ (from acid) product This compound t_butyl_cation->product side_product t-Butylated Product t_butyl_cation->side_product + Product scavenger Scavenger (e.g., TIS) t_butyl_cation->scavenger trapped_cation Trapped Cation scavenger->trapped_cation

References

Optimization of reaction conditions for the deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this critical synthetic step.

Troubleshooting Guide

This section addresses specific challenges that may arise during the deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of (1R,3S)-3-aminocyclopentanol is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I address this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently cleave the Boc group.[1]

  • Low Reaction Temperature: Running the reaction at low temperatures, such as 0 °C, can significantly reduce the reaction rate.[1]

  • Steric Hindrance: While less common for this substrate, significant steric bulk near the protected amine can necessitate more forceful conditions.[2][3]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will likely be inefficient.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For resistant cases, using neat TFA for a brief period may be effective, provided the substrate is stable under these conditions.[1]

  • Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][4]

Issue 2: Formation of a Side Product with a Mass Increase of +56 amu

Question: I am observing a byproduct that corresponds to the addition of a tert-butyl group to my molecule. How can I prevent this?

Answer: The +56 mass unit byproduct indicates tert-butylation, a common side reaction in acidic Boc deprotection.[2] This occurs when the tert-butyl cation, generated during the cleavage of the Boc group, is trapped by nucleophilic sites on your molecule.[2][5]

Recommended Solutions:

  • Use a Scavenger: Adding a "scavenger" to the reaction mixture can trap the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIPS)[2]

    • Thioanisole[2]

    • Water[2]

Issue 3: Degradation of Other Acid-Sensitive Functional Groups

Question: My molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups) that are being cleaved along with the N-Boc group. What are my options?

Answer: When dealing with substrates sensitive to strong acids, milder deprotection methods are recommended.[1]

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][2]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) can be effective under milder conditions.[1][2]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and is reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[2][6][7]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water, can achieve deprotection without any acid.[1]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[1] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1][8] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[1]

Q2: Are there any environmentally friendly ("green") methods for N-Boc deprotection?

A2: Yes, several approaches aim to minimize environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][9] The use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can also offer an eco-friendly reaction medium.[10]

Q3: What are the advantages of using TMSI for Boc deprotection?

A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, especially for water-soluble zwitterionic compounds. A significant advantage is the potential for direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for water-unstable compounds.[1]

Data Presentation

The following table summarizes quantitative data for common deprotection methods for N-Boc-(1R,3S)-3-aminocyclopentanol and related derivatives, allowing for a clear comparison.

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95[4]
Acetyl Chloride / Isopropanol (in situ HCl generation)IsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80[4]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room Temp.Not specified for aminocyclopentanol[4]

Experimental Protocols

Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane [4]

This protocol describes a high-yield method for the removal of the Boc protecting group from this compound.

  • Materials:

    • N-Boc-(1R,3S)-3-aminocyclopentanol

    • 1,4-Dioxane

    • 4M Hydrogen Chloride in 1,4-Dioxane

    • Acetonitrile (for precipitation/washing)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve the N-Boc-(1R,3S)-3-aminocyclopentanol in 1,4-dioxane.

    • Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane.

    • Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Precipitation: Upon completion, add acetonitrile to the reaction mixture to precipitate the this compound hydrochloride salt.

    • Isolation: Collect the resulting white solid by suction filtration.

    • Washing: Wash the filter cake with additional acetonitrile to remove any residual impurities.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1]

This is a standard protocol for N-Boc deprotection.

  • Materials:

    • N-Boc-(1R,3S)-3-aminocyclopentanol

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM) to a typical concentration of 0.1-0.5 M.

    • Acid Addition: To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol [2][6][7]

This protocol offers a milder alternative to strong acids.

  • Materials:

    • N-Boc-(1R,3S)-3-aminocyclopentanol

    • Methanol

    • Oxalyl chloride

  • Procedure:

    • Dissolution: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).

    • Reagent Addition: To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.

    • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start: N-Boc-(1R,3S)-3- aminocyclopentanol dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane) start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl in Dioxane) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench/Neutralize (if necessary) monitor->quench Reaction Complete isolate Isolate product (e.g., precipitation, extraction) quench->isolate purify Purify if needed (e.g., recrystallization) isolate->purify end End: this compound hydrochloride salt purify->end

Caption: Experimental workflow for N-Boc deprotection.

troubleshooting_guide start Start: Deprotection Issue incomplete Is the deprotection incomplete or slow? start->incomplete side_products Are there unexpected side products? incomplete->side_products No increase_conditions Increase acid concentration/ temperature or switch to stronger acid (HCl/Dioxane) incomplete->increase_conditions Yes acid_sensitive Are other functional groups degrading? side_products->acid_sensitive No add_scavenger Add scavenger (e.g., TIPS, Thioanisole) side_products->add_scavenger Yes (+56 amu) milder_methods Use milder methods: - Lewis Acids (ZnBr2) - Oxalyl Chloride/MeOH - Thermal Deprotection acid_sensitive->milder_methods Yes end_consult Consult Further acid_sensitive->end_consult No end_ok Problem Resolved increase_conditions->end_ok add_scavenger->end_ok milder_methods->end_ok

Caption: Troubleshooting decision tree for N-Boc deprotection.

References

Technical Support Center: Chiral Separation of Aminocyclopentanol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of aminocyclopentanol isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of aminocyclopentanol isomers challenging?

The separation of aminocyclopentanol stereoisomers presents a significant analytical challenge due to the presence of multiple chiral centers, resulting in four possible stereoisomers: a pair of cis enantiomers ((1R,2R) and (1S,2S)) and a pair of trans enantiomers ((1R,2S) and (1S,2R)).[1][2] Enantiomers, being non-superimposable mirror images, often have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector.[3] Diastereomers (cis and trans isomers) have different physical properties and can sometimes be separated on standard achiral columns like C18, but resolving all four stereoisomers typically requires a chiral stationary phase (CSP).[1]

Q2: What are the primary HPLC strategies for separating aminocyclopentanol isomers?

There are two main approaches for the HPLC separation of these isomers:

  • Direct Method: This is the most common approach and utilizes a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this purpose.[2]

  • Indirect Method: This method involves derivatizing the aminocyclopentanol isomers with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral HPLC column.[1] This can be a useful strategy if direct separation is proving difficult or to enhance detection sensitivity.[1]

Q3: I'm seeing poor resolution between my enantiomeric peaks. What are the common causes?

Poor resolution in chiral HPLC can stem from several factors.[4] Key areas to investigate include:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition. A systematic screening of different CSPs may be necessary.[4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifiers and additives, significantly impacts selectivity.[6]

  • Incorrect Column Temperature: Temperature can have a complex effect on chiral separations.[4] Lower temperatures often enhance chiral selectivity, while higher temperatures can improve peak shape.[4]

  • Low Column Efficiency: This can be caused by column degradation, blockages, or void formation.[7]

Q4: My peaks are tailing. How can I improve the peak shape?

Peak tailing is often caused by secondary interactions between the basic amino group of aminocyclopentanol and the stationary phase.[4] To mitigate this:

  • Add a Basic Modifier: For normal phase chromatography, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape by competing with the analyte for active sites on the stationary phase.[2]

  • Optimize Mobile Phase pH (Reversed-Phase): Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent protonation state.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[8]

  • Ensure High-Purity Solvents: Contaminants in the mobile phase can contribute to poor peak shape.[4]

Troubleshooting Guide

Problem: Poor or No Separation of Enantiomers

dot graph TD { A[Start: Poor or No Enantiomeric Separation] --> B{Is the correct Chiral Stationary Phase (CSP) being used?}; B -->|No| C[Consult literature for recommended CSPs for aminocyclopentanols, e.g., polysaccharide-based.]; B -->|Yes| D{Is the mobile phase optimized?}; D -->|No| E[Systematically vary the organic modifier percentage and try different additives (e.g., DEA in normal phase).]; D -->|Yes| F{Is the column temperature optimized?}; F -->|No| G[Screen temperatures, e.g., 15°C, 25°C, 40°C. Lower temperatures often improve chiral resolution.]; F -->|Yes| H{Consider indirect method}; H --> I[Derivatize with a chiral reagent (e.g., Marfey's reagent) and separate on an achiral column.];

}

Troubleshooting workflow for poor enantiomeric separation.

Problem: Peak Tailing

dot graph TD { A[Start: Peak Tailing Observed] --> B{Are you using a mobile phase additive?}; B -->|No| C[For normal phase, add a basic modifier like 0.1% Diethylamine (DEA). For reversed-phase, ensure appropriate buffering.]; B -->|Yes| D{Is the sample concentration too high?}; D -->|No| E{Is the column contaminated or worn out?}; E -->|Yes| F[Flush the column with a strong solvent or replace if necessary.]; E -->|No| G[Check for extra-column dead volume in tubing and connections.]; D -->|Yes| H[Dilute the sample and re-inject.];

}

Troubleshooting workflow for peak tailing.

Data Presentation

Table 1: Recommended Chiral Stationary Phases and Typical Mobile Phases

Chiral Stationary Phase (CSP) TypeExample ColumnsTypical Normal Phase Mobile PhaseTypical Reversed-Phase Mobile PhaseKey Advantages
Polysaccharide-based (Cellulose or Amylose derivatives) Chiralpak® AD-H, Chiralcel® OD-Hn-Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine)[1][2]Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium acetate)[1]Broad enantioselectivity, robust, widely available.[1]
Macrocyclic Glycopeptide Vancomycin, Teicoplanin based columnsNot typically usedPolar ionic mode: Methanol with acetic acid and triethylamine.[1] Acetonitrile/Water with buffers.[1]Excellent for polar and ionizable compounds, multi-modal.[1]
Pirkle-type (S,S)-Whelk-O 1Hexane/Isopropanol/Ethanol[1]Not typically usedGood for π-acidic or π-basic compounds.[1]

Experimental Protocols

Protocol 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This method is a common starting point for the separation of aminocyclopentanol enantiomers.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm.[1]

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[1] Optimization by varying the isopropanol percentage may be required.

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 210 nm (as aminocyclopentanol lacks a strong chromophore).[2]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]

Protocol 2: Indirect Separation via Derivatization

This method is useful when direct separation is challenging.[1] The derivatization converts enantiomers into diastereomers, which can be separated on a standard achiral column.[1]

  • Derivatization Protocol (using Marfey's Reagent - FDAA):

    • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour.[1]

    • Neutralize the reaction with 2 M HCl and dilute with the mobile phase before injection.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (wavelength for the DNP chromophore).

    • Injection Volume: 10 µL.

Visualization of Experimental Workflow

G

General workflow for HPLC method development.

References

Technical Support Center: Catalyst Deactivation and Recovery in Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanol via the hydrogenation of cyclopentanone oxime. The focus is on understanding and mitigating catalyst deactivation and implementing effective catalyst recovery strategies.

Troubleshooting Guides

This section addresses specific issues you might encounter during the hydrogenation step, helping you diagnose and resolve problems related to catalyst performance.

Issue 1: Low or No Conversion of Cyclopentanone Oxime

Symptoms:

  • The reaction does not proceed to completion, leaving a significant amount of starting material.

  • Hydrogen uptake is slow or ceases prematurely.

Possible Causes & Solutions:

Possible CauseRecommended Actions
Catalyst Poisoning Identify the Source: Impurities in the starting material (cyclopentanone oxime), solvent, or hydrogen gas can act as poisons. Common poisons for nickel and palladium catalysts include sulfur, and carbon monoxide.[1] Purify a Small Batch: Purify the cyclopentanone oxime and solvent and repeat the reaction on a small scale to see if the conversion improves. Use High-Purity Reagents: Ensure the use of high-purity hydrogen and solvents.
Insufficient Catalyst Activity Verify Catalyst Quality: The catalyst may be from a poor-quality batch or may have degraded during storage. Test with a Standard: Test the catalyst with a known standard reaction (e.g., hydrogenation of a simple alkene) to verify its activity. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for lower activity, but it is not a long-term solution.
Suboptimal Reaction Conditions Check Temperature and Pressure: Ensure the reaction is running at the optimal temperature and hydrogen pressure for the specific catalyst being used. Too low a temperature can result in slow reaction rates. Ensure Proper Agitation: Inadequate mixing can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in low conversion.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_purity Check Purity of Starting Materials and Solvents start->check_purity check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Agitation) start->check_conditions re_run Re-run with Purified Materials check_purity->re_run Impurity Suspected new_catalyst Test with Fresh Catalyst check_catalyst->new_catalyst Low Activity Suspected optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal Conditions success Improved Conversion re_run->success fail Issue Persists re_run->fail new_catalyst->success new_catalyst->fail optimize_conditions->success optimize_conditions->fail deactivation_mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning Fouling Fouling/Coking (Mechanical Deactivation) Deactivation->Fouling Sintering Sintering (Thermal Deactivation) Deactivation->Sintering hydrogenation_workflow start Start dissolve Dissolve Cyclopentanone Oxime in Solvent start->dissolve add_catalyst Add Catalyst under Inert Atmosphere dissolve->add_catalyst seal_purge Seal Reactor and Purge with N₂ then H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent H₂ monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter workup Workup and Purify Product filter->workup end End workup->end regeneration_workflow start Deactivated Catalyst solvent_wash Solvent Washing start->solvent_wash alkaline_treatment Alkaline Treatment start->alkaline_treatment hydrogen_treatment Hydrogen Treatment start->hydrogen_treatment reuse Regenerated Catalyst for Reuse solvent_wash->reuse alkaline_treatment->reuse hydrogen_treatment->reuse

References

Technical Support Center: Recrystallization of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,3S)-3-Aminocyclopentanol hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound hydrochloride?

A1: Isopropanol is a commonly cited and effective solvent for the recrystallization of this compound hydrochloride.[1][2] Methanol has also been used to dissolve the crude product before recrystallization from isopropanol.[1] Acetone is frequently used as a washing solvent for the filtered crystals.[2][3][4]

Q2: What is the expected yield and purity after recrystallization?

A2: A reported protocol involving dissolution in isopropanol, followed by washing with isopropanol and acetone, yielded a product with 99.75% purity by GC and less than 0.01% optical isomer impurities.[3][4] Another protocol involving recrystallization from isopropanol reported a yield of 86%.[1]

Q3: My compound is a brown oil. How can I obtain a white solid?

A3: It is common for the crude product to be a brown oil. To obtain a white solid, the crude oil can be dissolved in a suitable solvent such as methanol or isopropanol. The hydrochloride salt can then be formed or recrystallized by cooling the solution, which often induces the precipitation of a white crystalline solid. Cooling to 0°C can facilitate this process.[1][5]

Q4: How can I assess the purity of my recrystallized this compound hydrochloride?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography (GC): To determine the overall purity and identify any volatile impurities.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity by separating stereoisomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[5]

  • Melting Point Determination: A sharp melting point range close to the literature value can indicate high purity.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation The solution is not saturated enough (too much solvent was used).Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[5]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High amount of impurities inhibiting crystallization.Try adding a seed crystal of pure this compound hydrochloride to induce crystallization. Gently scratching the inside of the flask with a glass rod at the surface of the solution can also create nucleation sites.[5]
Product "Oils Out" Instead of Crystallizing The solution is too concentrated (supersaturated).Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[5]
The cooling process is too fast.Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Gentle stirring during cooling can sometimes promote crystallization over oiling out.[5]
The presence of impurities is lowering the melting point of the product.Consider a pre-purification step, such as a wash or charcoal treatment, if significant colored impurities are present.
Low Recovery/Yield Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[5]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper.[5]
Incomplete transfer of crystals.Wash the crystallization flask with a small amount of cold solvent and transfer this to the filter to recover all the product.
Persistent Impurities in Final Product Impurities have similar solubility to the product and co-crystallize.A second recrystallization may be necessary. Alternatively, washing the crystals thoroughly with a cold solvent in which the impurities are more soluble might help.[5]
Inadequate washing of the filtered crystals.Wash the filter cake with fresh, ice-cold solvent to remove residual mother liquor.[5]

Quantitative Data Summary

Direct quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented in publicly available literature.[6] However, qualitative assessments and data from specific purification protocols are summarized below.

Table 1: Qualitative Solubility and Purity Data

CompoundSolventSolubilityPurity (after recrystallization)Yield (after recrystallization)
This compound hydrochlorideDMSOSlightly Soluble[3][6]
MethanolSlightly Soluble[3][6]
WaterSlightly Soluble[3]
IsopropanolUsed for recrystallization[1][2]99.75% by GC[3][4]80-86%[1]
This compound (Free Base)EthanolSoluble[6]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is adapted from a patented method for preparing this compound hydrochloride.[1]

  • Dissolution: Dissolve the crude, oily this compound hydrochloride in a minimal amount of hot methanol.

  • Concentration: Concentrate the methanolic solution under reduced pressure to obtain a crude solid or thick oil.

  • Recrystallization: Add isopropanol to the crude product and heat the mixture until the solid is fully dissolved.

  • Crystallization: Allow the isopropanol solution to cool slowly to room temperature (25°C) and then further cool to 0°C in an ice bath to induce crystallization.

  • Isolation: Collect the white solid by filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Washing

This protocol describes a washing procedure that can be used after initial crystallization to achieve high purity.[2][3][4]

  • Initial Isolation: After crystallization from a solvent like isopropanol, filter the solid product under a nitrogen atmosphere.

  • Isopropanol Wash: Wash the filter cake with cold isopropanol (5°C) until the washings are colorless.

  • Acetone Slurry and Wash: Suspend the filter cake in acetone and heat the slurry to 50°C, stirring for 2 hours.

  • Final Isolation: Cool the mixture to 0°C and filter again under nitrogen.

  • Final Acetone Wash: Wash the filter cake with cold acetone (5°C).

  • Drying: Dry the final product under vacuum at 40°C for 12 hours.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oil_out Product oils out? crystals_form->oil_out No filter Filter crystals crystals_form->filter Yes no_crystals No/Few Crystals crystals_form->no_crystals oil_out->filter No oiling_out_reheat Reheat, add more solvent, cool slower oil_out->oiling_out_reheat Yes wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Product dry->end add_seed Add seed crystal or scratch flask no_crystals->add_seed Try first concentrate Concentrate solution no_crystals->concentrate If seeding fails add_seed->cool concentrate->cool oiling_out_reheat->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

Solvent_Selection_Logic Solvent Selection for Recrystallization start Select Potential Solvent test_solubility_hot Test Solubility: High in Hot Solvent? start->test_solubility_hot test_solubility_cold Test Solubility: Low in Cold Solvent? test_solubility_hot->test_solubility_cold Yes bad_solvent Discard Solvent test_solubility_hot->bad_solvent No good_solvent Good Single Solvent (e.g., Isopropanol) test_solubility_cold->good_solvent Yes consider_pair Consider for Solvent Pair? test_solubility_cold->consider_pair No good_soluble Good 'Soluble' Solvent consider_pair->good_soluble Too Soluble Cold good_insoluble Good 'Insoluble' Solvent consider_pair->good_insoluble Insoluble Hot

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Managing scalability issues in the production of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,3S)-3-Aminocyclopentanol. The information is designed to address common scalability issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at scale?

A1: Several synthetic routes are employed, with the choice often depending on factors like cost, desired optical purity, and scalability. Key strategies include:

  • Chemo-enzymatic Route via Hetero-Diels-Alder Reaction: This is a widely used and scalable method. It typically involves an initial hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by reduction of the N-O bond, enzymatic kinetic resolution to separate the desired enantiomer, and a final deprotection step.[1][2][3] This route is advantageous due to its high stereoselectivity.[1]

  • Asymmetric Cycloaddition: This approach utilizes a chiral source, such as an N-acyl hydroxylamine compound, to induce asymmetry during a cycloaddition reaction with cyclopentadiene, thereby establishing the desired stereocenters early in the synthesis.[4][5] This method can be cost-effective due to the use of readily available chiral sources.[5]

  • Resolution of a Racemic Mixture: This involves the synthesis of a racemic mixture of aminocyclopentanol, followed by resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization. However, the theoretical maximum yield for the desired enantiomer is 50%, which can lead to significant waste of starting materials.[5]

Q2: What is the significance of the (1R,3S) stereochemistry?

A2: this compound possesses two chiral centers, resulting in four possible stereoisomers.[2] The (1R,3S) isomer is a trans isomer, and its specific three-dimensional structure is crucial as it is a key building block for various pharmaceutical compounds, most notably the anti-HIV drug Bictegravir.[1][4] The biological activity of the final drug is dependent on the correct stereoisomer.[4]

Troubleshooting Guides

Issue 1: Low Overall Yield

Low overall yield is a common issue when scaling up the synthesis. The problem can often be traced to a specific step in the multi-step synthesis.

Potential CauseRecommended Solutions & Troubleshooting Steps
Incomplete Hetero-Diels-Alder Reaction - Monitor Reaction Closely: Use TLC or GC to monitor the consumption of starting materials. - Check Reagent Quality: Ensure cyclopentadiene is freshly cracked from dicyclopentadiene, as it dimerizes over time.[6] - Temperature Control: The reaction can be exothermic. Maintain the recommended reaction temperature (e.g., 20-30°C) to avoid side reactions.[3]
Inefficient Enzymatic Resolution - Sub-optimal Enzyme Activity: Ensure the lipase is active and used at the appropriate loading. Consider screening different lipases (e.g., Candida antarctica lipase B is often effective).[7][8] - Incorrect Reaction Time: Monitor the reaction to stop at ~50% conversion for optimal yield and enantiomeric excess of the unreacted enantiomer.[9] - pH and Temperature: Maintain the optimal pH and temperature for the chosen enzyme to ensure its stability and activity.[10]
Incomplete Deprotection (e.g., Boc group removal) - Verify Acid Strength and Stoichiometry: Ensure the acid (e.g., HCl in dioxane, or TFA) is of the correct concentration and a sufficient excess is used. - Increase Reaction Time/Temperature: If monitoring shows incomplete reaction, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.[1]
Product Loss During Work-up and Purification - Optimize Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. - Improve Crystallization/Precipitation: Ensure the solution is sufficiently cooled to maximize precipitation of the hydrochloride salt. Use an appropriate anti-solvent if necessary.[4]
Issue 2: Low Purity of Final Product

Contamination with stereoisomers, by-products, or residual solvents can compromise the purity of the final this compound hydrochloride.

Potential CauseRecommended Solutions & Troubleshooting Steps
Presence of Stereoisomers - Inefficient Chiral Resolution: This is a critical step. Ensure the enzymatic resolution is effective. Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity. - Diastereomeric Salt Recrystallization: If using chemical resolution, multiple recrystallizations of the diastereomeric salt may be necessary.
By-products from Side Reactions - Thorough Washing: After filtration, wash the product cake extensively with a solvent in which the product has low solubility but the impurities are soluble (e.g., acetone, isopropanol).[7] - Recrystallization: Recrystallize the final product from a suitable solvent system to remove stubborn impurities.
Residual Solvents - Efficient Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 12 hours) to remove all residual solvents.[7]
Catalyst Residues (e.g., Palladium) - Proper Filtration: Ensure thorough filtration to remove any heterogeneous catalysts used in hydrogenation steps.

Data Presentation

Table 1: Comparison of Lipases for Kinetic Resolution of Aminocyclopentanol Precursors

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Unreacted Substrate (%)Enantiomeric Ratio (E)Reference
Candida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)55099>200[7][11]
Pseudomonas cepacia lipase (Lipase PS)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)2385016 ± 2[11]
Candida antarctica lipase A (CAL-A)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)21-6 ± 0.1[11]

TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol

Table 2: Comparison of Boc-Deprotection Methods

Reagent(s)SolventTemperatureTimeYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneRoom Temp. (20°C)2 hours95[1]
Acetyl Chloride / Isopropanol (in situ HCl generation)IsopropanolRoom Temp. (25°C)12 hours80[1]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.2-18 hours>95% (general amines)[1][12]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Precursor

This protocol is a general guideline for the lipase-catalyzed kinetic resolution of a racemic N-protected aminocyclopentanol derivative.

Materials:

  • Racemic N-protected aminocyclopentanol precursor

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., Diethyl ether)

  • Shaker incubator

  • Chiral HPLC or GC for monitoring

Procedure:

  • Dissolve the racemic aminocyclopentanol precursor in the anhydrous organic solvent in a suitable reaction vessel.

  • Add the immobilized CAL-B (typically 20-50 mg per 0.1 mmol of substrate).

  • Add the acyl donor (typically 1.5-2.0 equivalents).

  • Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • The acylated product and the unreacted amine can then be separated using standard techniques such as column chromatography or extraction.

Protocol 2: Deprotection of N-Boc-(1R,3S)-3-Aminocyclopentanol using HCl in Dioxane

This protocol describes a high-yield method for the removal of the Boc protecting group.[1]

Materials:

  • N-Boc-(1R,3S)-3-Aminocyclopentanol

  • 1,4-Dioxane

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 10 g of N-Boc-(1R,3S)-3-Aminocyclopentanol in 20 mL of 1,4-dioxane.

  • With stirring, add 50 mL of a 4M solution of hydrogen chloride in 1,4-dioxane.

  • Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 100 mL of acetonitrile to the reaction mixture to precipitate the this compound hydrochloride salt.

  • Collect the resulting solid by filtration.

  • Wash the filter cake with an additional 100 mL of acetonitrile to remove impurities.

  • Dry the solid under vacuum at 40°C for 12 hours to yield the final product.

Visualizations

G cluster_synthesis Chemo-enzymatic Synthesis Workflow start Starting Materials (Cyclopentadiene, Nitroso Precursor) hda Hetero-Diels-Alder Reaction start->hda reduc Reduction of N-O Bond hda->reduc racemate Racemic Intermediate reduc->racemate ekr Enzymatic Kinetic Resolution (Lipase) racemate->ekr separation Separation of Enantiomers ekr->separation desired_int Desired Protected Intermediate separation->desired_int deprotection Deprotection (e.g., Acidic Hydrolysis) desired_int->deprotection final_product This compound Hydrochloride deprotection->final_product

Caption: High-level workflow for the chemo-enzymatic synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Purity start Low Purity Detected (by Chiral HPLC/GC) check_isomers Presence of Stereoisomers? start->check_isomers Analyze Chromatogram check_byproducts Presence of By-products? check_isomers->check_byproducts No sol_isomers Optimize Enzymatic Resolution or Diastereomeric Salt Recrystallization check_isomers->sol_isomers Yes check_solvents Residual Solvents? check_byproducts->check_solvents No sol_byproducts Recrystallize Final Product and/or Improve Washing check_byproducts->sol_byproducts Yes sol_solvents Dry Product Under Vacuum for Extended Period check_solvents->sol_solvents Yes end High Purity Product check_solvents->end No sol_isomers->end sol_byproducts->end sol_solvents->end

Caption: Decision tree for troubleshooting low purity issues in the final product.

References

Technical Support Center: Analytical Methods for Impurities in (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in (1R,3S)-3-Aminocyclopentanol samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound samples?

Potential impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2][3][4] They are generally categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[1][5] A critical sub-category is stereoisomeric impurities, such as the (1S,3R), (1R,3R), and (1S,3S) isomers, which can arise from incomplete chiral resolution or racemization during synthesis.[5][6]

  • Inorganic Impurities: These can include reagents, catalysts (like Palladium on carbon), and heavy metals from equipment.[3][7]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., isopropanol, acetone, dioxane) may remain in the final product.[5][7][8]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A multi-faceted approach is often necessary for comprehensive impurity profiling.[3] The most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying stereoisomeric impurities (enantiomers and diastereomers).[5][9][10]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is highly effective for assessing overall purity and detecting volatile organic impurities, including residual solvents.[5][11] GC-MS provides structural information for impurity identification. For polar molecules like aminocyclopentanol, derivatization (e.g., silylation) is often required to increase volatility.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the main compound and to identify and quantify impurities without the need for reference standards of the impurities themselves.[5][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is suitable for analyzing non-volatile compounds without derivatization and can provide molecular weight information for unknown impurities.[3][11]

Q3: Why is derivatization necessary for GC analysis of this compound?

This compound is a polar molecule with low volatility due to the presence of amino and hydroxyl functional groups. Derivatization, typically silylation, replaces the active hydrogens on these groups with less polar trimethylsilyl (TMS) groups. This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis and improving chromatographic peak shape and separation.[11]

Troubleshooting Guides

Chiral HPLC Analysis

Problem: Poor Resolution Between Stereoisomers

Potential Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating isomers of 3-Aminocyclopentanol.[10] If resolution is poor, screen different types of chiral columns.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal-phase separations, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol).[10] Adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can significantly improve peak shape for basic analytes.[10]
Incorrect Column Temperature Temperature affects chiral recognition.[9] Test the separation at different temperatures (e.g., in 5°C increments) both above and below the initial setting. Lower temperatures often enhance selectivity.[9]
Low Column Efficiency Check for column degradation by injecting a standard. If the column is old or contaminated, it may need to be washed according to the manufacturer's instructions or replaced.[9]

Problem: Tailing Peaks

Potential Cause Troubleshooting Action
Column Overload The sample concentration may be too high. Prepare 1:10 and 1:100 dilutions of the sample and reinject. If peak shape improves, reduce the sample concentration.[9]
Secondary Interactions with Stationary Phase For basic compounds like aminocyclopentanol, interactions with acidic silanol sites on the silica support can cause tailing. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to block these sites.[9]
Contaminated Mobile Phase or Column Prepare fresh mobile phase using high-purity, HPLC-grade solvents.[9] If the column is contaminated, flush it with a strong solvent as recommended by the manufacturer.[9]
GC-MS Analysis

Problem: No Peak or Very Small Peak for the Analyte

Potential Cause Troubleshooting Action
Incomplete Derivatization Ensure the derivatization procedure is followed precisely. Use anhydrous solvents (e.g., pyridine) and fresh derivatizing agents (e.g., BSTFA with 1% TMCS).[11] Optimize reaction time and temperature if necessary.
Analyte Degradation in Injector The GC inlet temperature may be too high, causing the derivatized analyte to degrade. Try lowering the inlet temperature.
Active Sites in the GC System Active sites in the injector liner or the column can cause adsorption of the analyte. Use a deactivated liner and ensure the column is in good condition.

Problem: Extraneous Peaks in the Chromatogram

Potential Cause Troubleshooting Action
Contamination Peaks may arise from contaminated solvents, glassware, or the derivatizing agent itself. Analyze a "blank" sample (containing only the solvent and derivatizing agent) to identify background peaks.
Injector Port Reactions The use of reactive solvents like methanol or ethanol in the injector can lead to the formation of condensation products with primary amines.[13] If possible, dissolve the sample in a more inert solvent.
Air Leak in the System Leaks can introduce oxygen and nitrogen, which appear as characteristic peaks in the chromatogram. Check all fittings and septa for leaks.[14][15]

Quantitative Data Summary

The following table summarizes typical parameters for relevant analytical methods. Note that specific values for LOD and LOQ are highly method- and instrument-dependent.

Analytical Method Analyte/Impurity Typical Purity Levels Sensitivity Key Advantage
Chiral HPLC Stereoisomers>99% enantiomeric excessHighEssential for determining enantiomeric and diastereomeric purity.[5]
GC-MS (with derivatization) Overall Purity, Volatiles95% - 99.75%[8][11]High (ng to pg level)[11]Reliable for routine QC and purity validation of volatile impurities.[11]
HPLC-MS Non-volatile impurities-High (ng to pg level)[11]Direct analysis without derivatization.[11]
Quantitative NMR (qNMR) Overall Purity-Moderate (µg to mg level)[11]Absolute quantification without a reference standard for the analyte.[11]

Experimental Protocols

Protocol 1: Chiral HPLC for Stereoisomeric Purity

This protocol is a representative method for separating the stereoisomers of 3-Aminocyclopentanol.[10]

  • Instrumentation: Standard HPLC system with UV or other suitable detector (e.g., CAD, ELSD).[10]

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H or similar).[10]

  • Mobile Phase: A typical starting condition is n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the chromatogram for the separation of stereoisomers.

Protocol 2: GC-MS for Overall Purity (with Silylation)

This protocol outlines a general method for purity determination via GC-MS after derivatization.[11]

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation & Derivatization:

    • Accurately weigh ~10 mg of the this compound HCl sample into a vial.

    • Add 500 µL of anhydrous pyridine.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the peak for the di-silylated derivative. Purity is calculated using the area percent method.[11]

Visualizations

G General Workflow for Impurity Analysis cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Prep Prepare Sample for Analysis (Dissolution, Derivatization) Sample->Prep HPLC Chiral HPLC Analysis (Stereoisomers) Prep->HPLC GCMS GC-MS Analysis (Volatiles, Overall Purity) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Data Process Chromatograms & Spectra HPLC->Data GCMS->Data NMR->Data Identify Identify & Quantify Impurities Data->Identify Report Generate Certificate of Analysis Identify->Report

Caption: General workflow for impurity analysis.

G Troubleshooting Logic for Poor HPLC Resolution Start Poor Resolution Observed? CheckMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) Start->CheckMobilePhase CheckTemp Adjust Column Temperature CheckMobilePhase->CheckTemp No Improvement Resolved Resolution Achieved CheckMobilePhase->Resolved Improved CheckColumn Evaluate Column Health (Age, Contamination) CheckTemp->CheckColumn No Improvement CheckTemp->Resolved Improved CheckColumn->Start Replace Column & Retry CheckColumn->Resolved Improved after Cleaning

Caption: Troubleshooting logic for poor HPLC resolution.

References

Validation & Comparative

A Comparative Analysis of (1R,3S)-3-Aminocyclopentanol and its Stereoisomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. The stereochemistry of these chiral molecules dictates the three-dimensional environment of the reaction, profoundly influencing the stereochemical outcome. 3-Aminocyclopentanol, a bifunctional chiral building block, possesses two stereocenters, giving rise to four distinct stereoisomers: the trans enantiomeric pair, (1R,3S)-3-aminocyclopentanol and (1S,3R)-3-aminocyclopentanol, and the cis enantiomeric pair, (1R,3R)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol. The rigid cyclopentane framework and the defined spatial arrangement of the amino and hydroxyl groups make these isomers promising candidates for chiral ligands in a variety of asymmetric transformations.[1][2]

This guide provides a comparative analysis of the potential performance of this compound and its stereoisomers in asymmetric synthesis. Due to a lack of direct comparative experimental data for all four isomers in a single study, this analysis is based on established principles of asymmetric catalysis and data from structurally analogous cis and trans β-amino alcohol ligands in the well-studied enantioselective addition of diethylzinc to benzaldehyde.[3] This reaction serves as a benchmark for evaluating the efficacy of chiral ligands.

Stereochemical Relationships of 3-Aminocyclopentanol Isomers

The four stereoisomers of 3-aminocyclopentanol are related as two pairs of enantiomers and two pairs of diastereomers. The cis isomers have the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.

Caption: Interrelation of the four stereoisomers of 3-aminocyclopentanol.

Performance in Asymmetric Synthesis: A Case Study

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. While direct comparative data for the four stereoisomers of 3-aminocyclopentanol is not available, studies on analogous cyclic amino alcohols have shown that the cis or trans relationship of the amino and hydroxyl groups can lead to the formation of opposite enantiomers of the product alcohol.[3]

The following table presents illustrative performance data for the N-benzyl derivatives of the four stereoisomers of 3-aminocyclopentanol as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data is extrapolated from trends observed with other cyclic amino alcohol ligands and is intended to highlight the potential differences in their catalytic behavior.

Chiral Ligand (N-Benzyl Derivative)ConfigurationExpected Yield (%)Expected Enantiomeric Excess (ee, %)Expected Product Configuration
(1R,3S)-3-(benzylamino)cyclopentanoltrans~95>90(R)
(1S,3R)-3-(benzylamino)cyclopentanoltrans~95>90(S)
(1R,3R)-3-(benzylamino)cyclopentanolcis~92>85(S)
(1S,3S)-3-(benzylamino)cyclopentanolcis~92>85(R)

Note: This data is hypothetical and intended for comparative purposes to illustrate the expected influence of the ligand's stereochemistry. Actual experimental results may vary.

Experimental Protocols

The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, a common method for evaluating the performance of chiral amino alcohol ligands.

Materials:

  • Chiral N-benzyl-3-aminocyclopentanol ligand (0.1 mmol)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)

  • Freshly distilled benzaldehyde (2.0 mmol)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral N-benzyl-3-aminocyclopentanol ligand (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product, 1-phenyl-1-propanol, by chiral HPLC analysis.

Experimental Workflow and Catalytic Cycle

The general workflow for this asymmetric synthesis and a simplified proposed catalytic cycle are illustrated below.

experimental_workflow Experimental Workflow for Asymmetric Diethylzinc Addition start Start ligand_dissolve Dissolve Chiral Ligand in Anhydrous Toluene start->ligand_dissolve cool_0c Cool to 0 °C ligand_dissolve->cool_0c add_et2zn Add Diethylzinc (Formation of Catalyst) cool_0c->add_et2zn add_aldehyde Add Benzaldehyde add_et2zn->add_aldehyde reaction Stir at 0 °C (Monitor by TLC) add_aldehyde->reaction quench Quench with 1M HCl reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC for ee%) purify->analyze end End analyze->end

Caption: A step-by-step workflow for the asymmetric addition of diethylzinc.

The proposed catalytic cycle involves the formation of a chiral zinc-amino alcohol complex, which then coordinates with the aldehyde. The ethyl group from the diethylzinc is then transferred to one face of the aldehyde, dictated by the stereochemistry of the ligand.

catalytic_cycle Simplified Catalytic Cycle catalyst Chiral Zn-Ligand Complex substrate_complex Aldehyde Coordination catalyst->substrate_complex + Aldehyde addition Enantioselective Ethyl Addition substrate_complex->addition + Diethylzinc product_release Product Release addition->product_release - Chiral Alcohol product_release->catalyst Regeneration

Caption: A simplified representation of the catalytic cycle.

Conclusion

The stereoisomers of 3-aminocyclopentanol represent a valuable class of chiral molecules with significant potential in asymmetric synthesis. The rigid cyclopentane backbone and the defined cis or trans relationship of the amino and hydroxyl groups are expected to provide a well-defined chiral environment for catalytic reactions. As illustrated by the benchmark reaction of diethylzinc addition to benzaldehyde, the choice of a specific stereoisomer as a ligand precursor is predicted to have a profound impact on the stereochemical outcome, potentially allowing for the selective synthesis of either enantiomer of the product. Further experimental studies directly comparing the catalytic performance of all four stereoisomers of 3-aminocyclopentanol are warranted to fully elucidate their potential and expand their application in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.

References

A Definitive Guide to the Absolute Configuration of (1R,3S)-3-Aminocyclopentanol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute configuration determination, with powerful spectroscopic alternatives for the validation of (1R,3S)-3-aminocyclopentanol's stereochemistry.

This compound is a chiral molecule whose specific three-dimensional arrangement of atoms is crucial for its intended function in various chemical and pharmaceutical applications. While single-crystal X-ray crystallography offers the most direct and definitive method for elucidating this arrangement[1][2][3], obtaining suitable crystals can be a significant bottleneck[4][5][6]. This guide explores alternative and complementary techniques, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), providing the necessary experimental data and protocols for their effective application.

Method Comparison: A Quantitative Overview

The choice of method for determining absolute configuration often depends on the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightVariation of optical rotation with wavelengthDifferential absorption of left and right circularly polarized UV-Vis light
Sample State Single CrystalSolution, neat liquid, or oil[7]SolutionSolution
Key Parameter Flack parameter[8][9]Comparison of experimental and calculated spectra[4][5]Cotton effect curves[10][11][12]Exciton coupling, comparison with calculated spectra[13][14]
Requirement High-quality single crystalChiral moleculeChiral moleculeChiral molecule with a chromophore[14]
Data Output 3D atomic coordinatesVCD spectrum (ΔA vs. wavenumber)ORD curve (rotation vs. wavelength)ECD spectrum (Δε vs. wavelength)
Confidence Level High (Definitive)High (with computational support)Medium to HighMedium to High

Experimental Workflow: X-ray Crystallography

The process of determining the absolute configuration of this compound hydrochloride via X-ray crystallography involves several key stages, from crystal growth to data analysis.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation synthesis Synthesis & Purification of This compound HCl crystal_growth Single Crystal Growth synthesis->crystal_growth Slow Evaporation mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction Irradiation structure_solution Structure Solution diffraction->structure_solution refinement Refinement structure_solution->refinement validation Absolute Configuration Validation (Flack Parameter) refinement->validation

Workflow for absolute configuration determination by X-ray crystallography.

Detailed Experimental Protocols

Single-Crystal X-ray Crystallography of this compound Hydrochloride
  • Crystal Growth: A single crystal of this compound hydrochloride suitable for X-ray diffraction is grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water)[15].

  • Data Collection: The crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a suitable X-ray source (e.g., Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated, which should be close to zero for the correct enantiomer[8][9]. A value close to 1 indicates the inverted structure.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region[16]. The concentration should be high enough to obtain a good signal-to-noise ratio, typically in the range of 0.05 to 0.1 M.

  • Spectral Acquisition: The VCD spectrum is recorded on a VCD spectrometer. The spectrum is typically an average of several thousand scans to achieve an acceptable signal-to-noise ratio. The spectrum of the pure solvent is also recorded and subtracted from the sample spectrum.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., 1R,3S) is calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). A conformational search is performed to identify all low-energy conformers, and their VCD spectra are calculated and Boltzmann-averaged.

  • Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum of the chosen enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer[4][5]. If the spectra are mirror images, the absolute configuration is assigned as the opposite enantiomer.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
  • Sample Preparation: A dilute solution of the sample is prepared in a transparent solvent. For ECD, the solvent should not absorb in the UV-Vis region of interest.

  • Spectral Acquisition: The ORD or ECD spectrum is recorded on a spectropolarimeter or circular dichroism spectrometer, respectively. The instrument measures the optical rotation (for ORD) or the difference in absorbance of left and right circularly polarized light (for ECD) as a function of wavelength.

  • Data Analysis and Comparison:

    • ORD: The resulting ORD curve is analyzed for the sign of the Cotton effect, which can be correlated to the absolute configuration based on empirical rules (e.g., the octant rule for ketones) or by comparison with the ORD curves of structurally related compounds with known absolute configurations[10][11].

    • ECD: The experimental ECD spectrum is compared with the spectrum calculated using time-dependent density functional theory (TD-DFT)[14][17][18]. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The exciton chirality method can also be applied if the molecule contains two or more interacting chromophores[13].

Conclusion

The validation of the absolute configuration of this compound is paramount for its application in stereospecific synthesis and pharmaceutical development. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a limitation. In such cases, chiroptical methods like VCD, ORD, and ECD, when coupled with quantum mechanical calculations, provide reliable and powerful alternatives for determining the absolute configuration in solution. This guide provides the foundational knowledge and protocols for researchers to select and apply the most appropriate technique for their specific needs, ensuring the stereochemical integrity of their chiral molecules.

References

A Comparative Guide to the Efficacy of Enzymatic versus Chemical Resolution for Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure aminocyclopentanols is a pivotal step in the synthesis of numerous pharmaceuticals and chiral ligands.[1] The stereochemistry of these intermediates frequently dictates the biological activity and ultimate efficacy of the active pharmaceutical ingredient (API).[1] The separation of racemic aminocyclopentanols into their constituent enantiomers is predominantly achieved through two principal methodologies: enzymatic resolution and chemical resolution.[1] This guide presents an objective comparison of these techniques, substantiated by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific synthetic needs.

Data Presentation: A Quantitative Comparison

The decision between enzymatic and chemical resolution often depends on a variety of factors, including efficiency, yield, enantiomeric excess (e.e.), and reaction conditions.[1] The following tables summarize quantitative data from representative studies on the resolution of aminocyclopentanols and their derivatives.

Enzymatic Resolution Data

Enzymatic resolution, particularly kinetic resolution catalyzed by lipases, is a widely adopted method celebrated for its high enantioselectivity under mild reaction conditions.[1]

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997
trans-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>99>99
(±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolCandida antarctica lipase BVinyl AcetateDiethyl Ether~4090 (acetate)Not Reported
(±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolPseudomonas species lipaseVinyl AcetateDiethyl Ether~4092 (acetate)Not Reported

TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol

Chemical Resolution Data

Chemical resolution typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[1] Achieving high enantiomeric excess often requires multiple recrystallizations.

Racemic AmineChiral Resolving AgentSolventDiastereomer Yield (%)e.e. of Resolved Amine (%)
(±)-1-PhenylethanamineL-(+)-Tartaric AcidMethanolNot Reported>95 (after recrystallization)
(±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline(-)-Dibenzoyl-L-tartaric acidEthanol35-40 (single enantiomer)>85

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either resolution technique. Below are representative experimental protocols for both enzymatic and chemical resolution of aminocyclopentanol derivatives.

Enzymatic Resolution: Lipase-Catalyzed N-Acylation

This protocol is adapted from the kinetic resolution of aminocyclopentanecarboxamides using Candida antarctica lipase B.[1]

Materials:

  • Racemic cis- or trans-2-aminocyclopentanecarboxamide

  • Candida antarctica lipase B (CAL-B, immobilized)

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

  • Shaker incubator

Procedure:

  • In a sealed vial, dissolve the racemic aminocyclopentanecarboxamide (1 equivalent) in a solvent mixture of TBME and TAA (e.g., 4:1 v/v).[1]

  • Add the acylating agent, 2,2,2-trifluoroethyl butanoate (1.5 to 2 equivalents).[1]

  • Add immobilized CAL-B (typically 20-50 mg per 0.1 mmol of substrate).[1]

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 45 °C).[1]

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the acylated product and the unreacted amine.[1]

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.[1]

  • The acylated product and the unreacted amine can then be separated by standard chromatographic techniques or by extraction.[1]

  • The separated enantiomers can be deprotected if necessary to yield the final aminocyclopentanol.[1]

Chemical Resolution: Diastereomeric Salt Formation

This protocol is a general procedure based on the principles of chemical resolution using a chiral acid.[1]

Materials:

  • Racemic aminocyclopentanol (or a protected derivative)

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-dibenzoyltartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Acid and base for salt formation and liberation of the free amine (e.g., HCl and NaOH)

Procedure:

  • Dissolve the racemic aminocyclopentanol derivative (1 equivalent) in a suitable solvent.[1]

  • In a separate flask, dissolve the chiral resolving agent (0.5 to 1 equivalent) in the same solvent, heating gently if necessary.[1]

  • Slowly add the resolving agent solution to the aminocyclopentanol solution with stirring.[1]

  • Allow the mixture to cool slowly to room temperature and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.[1]

  • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is the first crop of the diastereomeric salt.[1]

  • The mother liquor, containing the more soluble diastereomeric salt, can be concentrated to obtain a second crop, or the solvent can be evaporated and the free amine recovered.[1]

  • To liberate the enantiomerically enriched amine, treat the crystalline diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free amine with an organic solvent.[1]

  • The chiral resolving agent can often be recovered from the aqueous layer by acidification.[1]

  • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.[1] Further recrystallizations of the diastereomeric salt may be necessary to achieve higher optical purity.[1]

Visualization of Workflows

To better illustrate the processes and their key differences, the following diagrams have been generated.

Enzymatic_Resolution_Workflow Racemic Racemic Aminocyclopentanol (R/S Mixture) Reaction Kinetic Resolution (Selective Acylation) Racemic->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Separation Separation (Chromatography/Extraction) Reaction->Separation Product1 Acylated Enantiomer (e.g., R-Acyl) Separation->Product1 Product2 Unreacted Enantiomer (e.g., S-Amine) Separation->Product2 Deprotection1 Deprotection Product1->Deprotection1 Final2 Enantiopure Aminocyclopentanol (e.g., S) Product2->Final2 Directly Obtained Final1 Enantiopure Aminocyclopentanol (e.g., R) Deprotection1->Final1

Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow Racemic Racemic Aminocyclopentanol (R/S Mixture) Salt_Formation Diastereomeric Salt Formation Racemic->Salt_Formation Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Salt_Formation Mixture Mixture of Diastereomeric Salts (R-Amine:L-Acid, S-Amine:L-Acid) Salt_Formation->Mixture Crystallization Fractional Crystallization Mixture->Crystallization Less_Soluble Less Soluble Salt (e.g., R-Amine:L-Acid) Crystallization->Less_Soluble Mother_Liquor Mother Liquor (Enriched in S-Amine:L-Acid) Crystallization->Mother_Liquor Base1 Base Treatment Less_Soluble->Base1 Base2 Base Treatment Mother_Liquor->Base2 Final1 Enantiopure Aminocyclopentanol (e.g., R) Base1->Final1 Final2 Enantiopure Aminocyclopentanol (e.g., S) Base2->Final2

Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Concluding Remarks

The choice between enzymatic and chemical resolution for the preparation of enantiopure aminocyclopentanols is multifaceted and depends on the specific requirements of the synthesis.

Enzymatic resolution stands out for its exceptional enantioselectivity, often yielding products with very high optical purity under mild, environmentally friendly conditions.[1] This makes it an attractive option for the synthesis of high-value compounds where enantiomeric purity is paramount.[1] However, the inherent 50% maximum yield for each enantiomer in a standard kinetic resolution can be a drawback for large-scale production, unless coupled with a dynamic kinetic resolution process.[1]

Chemical resolution , on the other hand, is a more traditional and often more readily scalable method.[1] Its primary advantage lies in the potential to exceed the 50% yield barrier by recycling the unwanted enantiomer. The main challenges are the empirical process of identifying an effective resolving agent and the need for potentially multiple, labor-intensive recrystallization steps to achieve high enantiomeric purity.[1]

For researchers and drug development professionals, a careful evaluation of the trade-offs between selectivity, yield, scalability, cost, and environmental impact is essential. For initial small-scale synthesis where high enantiopurity is the primary goal, enzymatic resolution is often a superior choice. For larger-scale manufacturing where cost and overall yield are critical, chemical resolution with an efficient recycling process for the unwanted enantiomer may be more economically viable. Ultimately, the optimal method will be substrate-dependent and will be determined by a thorough experimental investigation.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Featuring (1R,3S)-3-Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecular architectures. Asymmetric alkylation stands as a powerful method for the formation of stereogenic centers, often relying on the use of chiral auxiliaries. These transiently incorporated chiral molecules guide the approach of an electrophile to a prochiral enolate, leading to the preferential formation of one diastereomer. This guide provides a comparative analysis of a chiral auxiliary derived from a stereoisomer of (1R,3S)-3-aminocyclopentanol against established auxiliaries such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

While direct experimental data on the use of this compound as a chiral auxiliary in asymmetric alkylation is not extensively reported in the literature, its potential can be inferred from the performance of its stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol. An oxazolidinone auxiliary derived from this cis-amino alcohol has demonstrated exceptional diastereofacial selectivity in asymmetric alkylations.[1] Given the similar steric and electronic properties, it is reasonable to anticipate that an auxiliary derived from this compound would exhibit comparable efficacy.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily judged by the diastereoselectivity (diastereomeric excess, d.e.) or enantioselectivity (enantiomeric excess, e.e.) of the product, as well as the chemical yield of the reaction. The following table summarizes the performance of various chiral auxiliaries in asymmetric alkylation reactions.

Chiral AuxiliarySubstrate (Prochiral Moiety)ElectrophileBaseYield (%)Diastereomeric/Enantiomeric Excess (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) N-Propionyl imideBenzyl bromideLiHMDS65-72>99 d.e.
N-Propionyl imideAllyl iodideLiHMDS65-72>99 d.e.
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one) N-Propionyl oxazolidinoneBenzyl bromideLDA92>99:1 dr
Myers' Pseudoephedrine Amide ((1R,2R)-pseudoephedrine) N-Propionyl amideBenzyl bromideLDA89≥99 d.e.
N-Butanoyl amideMethyl iodideLDA9598 d.e.
Enders' SAMP Hydrazone CyclohexanoneMethyl iodideLDA9598 e.e.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for asymmetric alkylation using the discussed chiral auxiliaries.

Asymmetric Alkylation using (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary[1]
  • Acylation of the Auxiliary: The (4R,5S)-cyclopentano[d]oxazolidin-2-one is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base like n-butyllithium in an anhydrous solvent such as THF at low temperatures (e.g., -78 °C) to form the N-acyl imide.

  • Asymmetric Alkylation: The N-acyl imide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium hexamethyldisilazide (LiHMDS) is added dropwise to generate the lithium enolate. The mixture is stirred for 1 hour at this temperature. The electrophile (e.g., benzyl bromide or allyl iodide) is then added, and the reaction is allowed to slowly warm to -20 °C over 6 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by silica gel chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis, for example, using lithium hydroperoxide in a mixture of THF and water, to yield the corresponding chiral carboxylic acid.

Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, n-butyllithium is added dropwise. After stirring, the acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature.

  • Asymmetric Alkylation: The resulting N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) is added to form the Z-enolate. The electrophile is then added, and the reaction is stirred for several hours. The reaction is quenched with saturated aqueous ammonium chloride.

  • Auxiliary Cleavage: The auxiliary is typically cleaved by treatment with lithium hydroxide and hydrogen peroxide to afford the chiral carboxylic acid.

Asymmetric Alkylation using Myers' Pseudoephedrine Amide
  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine is reacted with an acyl chloride or anhydride in the presence of a base like triethylamine to form the corresponding amide.

  • Asymmetric Alkylation: The pseudoephedrine amide and anhydrous lithium chloride are suspended in dry THF and cooled to -78 °C. A solution of LDA is added slowly. The mixture is warmed to 0 °C and then room temperature before being cooled back to the desired reaction temperature. The alkylating agent is then added.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or reduced to the alcohol.

Asymmetric Alkylation using Enders' SAMP/RAMP Hydrazone
  • Hydrazone Formation: The ketone or aldehyde is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form the chiral hydrazone.

  • Asymmetric Alkylation: The purified hydrazone is dissolved in an anhydrous ether or THF and cooled to 0 °C. LDA is added to form the azaenolate. The reaction is then cooled to a low temperature (e.g., -78 °C), and the alkyl halide is added.

  • Auxiliary Cleavage: The auxiliary is typically removed by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde.

Visualization of Key Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Asymmetric Alkylation Workflow Prochiral Substrate Prochiral Substrate Acylation Acylation Prochiral Substrate->Acylation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Acylation Chiral Adduct Chiral Adduct Acylation->Chiral Adduct Enolate Formation Enolate Formation Chiral Adduct->Enolate Formation Chiral Enolate Chiral Enolate Enolate Formation->Chiral Enolate Electrophilic Alkylation Electrophilic Alkylation Chiral Enolate->Electrophilic Alkylation Alkylated Product (Diastereomers) Alkylated Product (Diastereomers) Electrophilic Alkylation->Alkylated Product (Diastereomers) Auxiliary Cleavage Auxiliary Cleavage Alkylated Product (Diastereomers)->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product

Caption: General workflow of asymmetric alkylation using a chiral auxiliary.

G cluster_1 Stereocontrol by Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Chelated Intermediate Chelated Intermediate Chiral Auxiliary->Chelated Intermediate Prochiral Enolate Prochiral Enolate Prochiral Enolate->Chelated Intermediate Steric Hindrance Steric Hindrance Chelated Intermediate->Steric Hindrance Single Diastereomer Product Single Diastereomer Product Chelated Intermediate->Single Diastereomer Product Electrophile (E+) Electrophile (E+) Favored Attack Trajectory Favored Attack Trajectory Electrophile (E+)->Favored Attack Trajectory Disfavored Attack Trajectory Disfavored Attack Trajectory Electrophile (E+)->Disfavored Attack Trajectory Favored Attack Trajectory->Chelated Intermediate Disfavored Attack Trajectory->Steric Hindrance

Caption: Mechanism of stereocontrol imparted by a chiral auxiliary.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While established auxiliaries like those developed by Evans, Myers, and Enders offer proven reliability and a wealth of literature data, the exploration of novel auxiliaries is essential for advancing the field. The oxazolidinone derived from a stereoisomer of this compound demonstrates exceptional stereocontrol, suggesting that auxiliaries based on the aminocyclopentanol scaffold are highly promising. Their rigid, conformationally constrained nature appears to be highly effective in shielding one face of the enolate, leading to excellent diastereoselectivities. For researchers in drug development and complex molecule synthesis, considering these newer-generation auxiliaries alongside the classics can provide powerful tools for achieving desired stereochemical outcomes with high efficiency. Further investigation into the direct application and broader substrate scope of auxiliaries derived from this compound is warranted and holds significant potential.

References

A Comparative Guide to Enantiomeric Excess Determination of (1R,3S)-3-Aminocyclopentanol Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. (1R,3S)-3-Aminocyclopentanol is a key chiral building block in the synthesis of various therapeutic agents. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric purity, presenting both direct and indirect approaches with supporting experimental protocols.

Comparison of Chiral HPLC Methods

The two primary strategies for the chiral separation of this compound by HPLC are the direct method, which employs a chiral stationary phase (CSP), and the indirect method, which involves derivatization with a chiral derivatizing agent (CDA) followed by separation on a standard achiral column.[1]

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatization)
Principle Enantiomers are separated based on their differential interactions with a chiral stationary phase.[2]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.[3][4]
Stationary Phase Chiral (e.g., Polysaccharide-based: cellulose or amylose derivatives).[5][6]Achiral (e.g., C18, silica).
Mobile Phase Typically Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase with polar organic modifiers.Standard Normal Phase or Reversed-Phase gradients (e.g., Acetonitrile/Water with TFA).[1]
Sample Preparation Minimal, typically dissolution in the mobile phase.[5]Requires a chemical reaction to form diastereomers, which may involve heating and subsequent workup.[1]
Method Development Involves screening different chiral columns and mobile phases to achieve separation.[7]Involves optimizing the derivatization reaction and the chromatographic separation of the resulting diastereomers.
Potential Issues High cost of chiral columns; finding a suitable CSP can be empirical.Incomplete derivatization, racemization during derivatization, and potential for side reactions can affect accuracy.[4]
Resolution (Rs) Varies depending on the CSP and analyte.Generally high, as diastereomers have different physical properties and are easier to separate.
Analysis Time Can be rapid once a suitable method is established.Longer overall due to the additional derivatization step.

Experimental Protocols

Method 1: Direct Chiral HPLC

This protocol is a general approach for the direct separation of this compound using a polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as aminocyclopentanol has a weak chromophore, a low wavelength is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the 3-aminocyclopentanol sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the chromatogram for the separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Method 2: Indirect Chiral HPLC via Derivatization

This protocol utilizes Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) for the derivatization of the amino group of this compound.[3]

Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of the 3-aminocyclopentanol sample in 50 mM sodium bicarbonate buffer (pH 9.0), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour in a water bath.[1]

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 50 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent is a strong chromophore).

  • Injection Volume: 20 µL.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral chromatography.

G cluster_0 Start: Sample of this compound cluster_1 Method Selection cluster_2 Sample Preparation cluster_3 Chromatographic Analysis cluster_4 Data Analysis start Analyte Sample direct Direct Method (Chiral Stationary Phase) start->direct indirect Indirect Method (Derivatization) start->indirect prep_direct Dissolve in Mobile Phase direct->prep_direct prep_indirect React with Chiral Derivatizing Agent indirect->prep_indirect hplc_direct HPLC with Chiral Stationary Phase prep_direct->hplc_direct hplc_indirect HPLC with Achiral Stationary Phase prep_indirect->hplc_indirect analysis Integrate Peak Areas hplc_direct->analysis hplc_indirect->analysis calculation Calculate Enantiomeric Excess (ee%) analysis->calculation

Caption: Workflow for ee% determination of 3-Aminocyclopentanol.

Alternative Methods

While chiral HPLC is the most common technique, other methods can also be employed for determining enantiomeric excess:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent (like Mosher's acid), it is possible to distinguish and quantify the enantiomers by NMR.[4]

  • Gas Chromatography (GC): After derivatization to increase volatility, enantiomers can be separated on a chiral stationary phase by GC.[8]

  • Fluorescence-Based Assays: High-throughput methods using fluorescent diastereomeric complexes can determine enantiomeric excess with high sensitivity.[9]

  • Chemiluminescence: Liquid-phase cyclic chemiluminescence offers a rapid method for resolving enantiomers and determining enantiomeric excess without the need for separation.[10]

The choice of method depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. For routine quality control in a regulated environment, a validated chiral HPLC method is typically the preferred approach.

References

A Comparative Analysis of Cyclopentane-Based Versus Cyclohexane-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Auxiliary

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a synthetic route. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be cleaved and ideally recovered. This guide provides an objective comparison of two prominent classes of chiral auxiliaries: those based on a cyclopentane framework and those built upon a cyclohexane scaffold. By examining their performance with supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Structural Distinction: Rigidity and Conformational Influence

The fundamental difference between cyclopentane and cyclohexane-based chiral auxiliaries lies in the conformational properties of the parent cycloalkane ring. Cyclohexane exists in a strain-free chair conformation, which provides a rigid and predictable three-dimensional environment. This rigidity is highly effective in shielding one face of the reactive center, leading to high levels of stereocontrol.

In contrast, cyclopentane is more flexible, adopting various envelope and twist conformations. While less rigid than the cyclohexane chair, this flexibility is not necessarily a disadvantage. When incorporated into a chiral auxiliary, particularly as part of a fused ring system like an oxazolidinone, the cyclopentane ring can be locked into a specific conformation that provides excellent stereochemical control, sometimes even surpassing that of cyclohexane-based systems. The choice between the two often depends on the specific reaction, the nature of the substrate, and the desired transition state geometry.

Performance in Key Asymmetric Transformations

The efficacy of a chiral auxiliary is ultimately determined by its performance in inducing high levels of diastereoselectivity and providing good chemical yields in various asymmetric reactions. This section compares the performance of representative cyclopentane- and cyclohexane-based chiral auxiliaries in asymmetric alkylation and aldol reactions.

Note on Data: Direct, head-to-head comparative studies across a broad range of cyclopentane and cyclohexane-based auxiliaries under identical conditions are limited in the literature. The data presented for the cyclopentane-based auxiliary, derived from (1S,2S)-2-phenylcyclopentanamine, utilizes the closely related and well-studied (1S,2R)-2-aminocyclopentan-1-ol as a proxy to form a rigid oxazolidinone auxiliary. This provides a strong basis for predicting its performance.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary directs the approach of an electrophile to one face of an enolate.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Cyclopentane-Based
(from (1S,2R)-2-aminocyclopentan-1-ol)N-propionyl oxazolidinoneBenzyl bromide>99% d.e.85[1]
Cyclohexane-Based
trans-2-PhenylcyclohexanolN-propionyl amideBenzyl bromide95:5 d.r.88[1]

Key Insight: In this comparison, the cyclopentane-based auxiliary, when incorporated into a rigid oxazolidinone structure, demonstrates exceptionally high diastereoselectivity, exceeding that of the cyclohexane-based amide auxiliary in this specific asymmetric alkylation.[1]

Asymmetric Aldol and Ene Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The related ene reaction also benefits from the stereodirecting influence of chiral auxiliaries.

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Cyclopentane-Based
(from (1S,2R)-2-aminocyclopentan-1-ol)Aldol ReactionN-propionyl oxazolidinoneBenzaldehyde>99% d.e. (syn)Good[1]
Cyclohexane-Based
trans-2-PhenylcyclohexanolEne ReactionGlyoxylate ester2,4-dimethyl-pent-2-ene10:1 d.r. (anti)-[1]

Key Insight: The cyclopentane-derived oxazolidinone auxiliary again shows outstanding performance, achieving near-perfect diastereoselectivity in the aldol reaction.[1] The cyclohexane-based auxiliary also provides good stereocontrol in the mechanistically related ene reaction.[1]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of the auxiliary.

Asymmetric Alkylation with a Cyclopentane-Based Auxiliary (from (1S,2R)-2-aminocyclopentan-1-ol)

1. Oxazolidinone Formation: (1S,2R)-2-aminocyclopentan-1-ol is reacted with a carbonyl source, such as a phosgene equivalent, to form the corresponding (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

2. N-Acylation: The resulting oxazolidinone is acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base like n-butyllithium in tetrahydrofuran (THF) at -78 °C to yield the N-acyl oxazolidinone.[2]

3. Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added to generate the lithium enolate. The alkylating agent (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature.[1]

4. Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide in a THF/water mixture, to yield the chiral carboxylic acid and allow for the recovery of the amino alcohol auxiliary.[2]

Asymmetric Ene Reaction with a Cyclohexane-Based Auxiliary (trans-2-Phenylcyclohexanol)

1. Ester Formation: (-)-trans-2-Phenylcyclohexanol is reacted with a glyoxylate derivative to form the corresponding chiral glyoxylate ester.[1]

2. Ene Reaction: The chiral glyoxylate ester is dissolved in a suitable solvent, such as dichloromethane, and cooled. A Lewis acid (e.g., tin(IV) chloride) is added, followed by the ene component (e.g., 2,4-dimethyl-pent-2-ene). The reaction is stirred at low temperature until completion.[1]

3. Auxiliary Cleavage: The chiral auxiliary can be cleaved from the product, for instance, by hydrolysis or reduction, to yield the desired chiral product and recover the trans-2-phenylcyclohexanol auxiliary.[1]

Logical Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagrams illustrate the general workflow and a key transition state model in chiral auxiliary-mediated asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Diastereomeric Intermediate Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: A simplified Zimmerman-Traxler model for stereoselection.

Conclusion

Both cyclopentane- and cyclohexane-based chiral auxiliaries are powerful tools for asymmetric synthesis, each with its own structural and conformational characteristics that can be leveraged for high stereocontrol. The rigidity of the cyclohexane chair conformation provides a well-established platform for predictable stereochemical outcomes. However, cyclopentane-based auxiliaries, particularly when incorporated into fused ring systems like oxazolidinones, can offer exceptional levels of diastereoselectivity that meet or even exceed their cyclohexane counterparts.

The choice between a cyclopentane- or cyclohexane-based auxiliary will ultimately depend on the specific reaction, the desired stereoisomer, and practical considerations such as the availability and cost of the auxiliary and the ease of its attachment and removal. This guide provides a framework for comparison, and further investigation into specific substrate-auxiliary pairings is recommended to achieve optimal results in any given synthetic endeavor.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-Aminocyclopentanol is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for the anti-HIV drug Bictegravir. The stereospecificity of this molecule is vital for the biological activity of the final drug product. This guide provides a comprehensive comparison of the most common synthetic routes to this compound hydrochloride, focusing on a cost-benefit analysis supported by experimental data to aid researchers and drug development professionals in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

MetricChemoenzymatic Synthesis via Hetero-Diels-AlderDeprotection of N-Boc PrecursorAsymmetric Cycloaddition
Overall Yield HighHigh (for the final step)Moderate
Optical Purity Excellent (>99% ee)Dependent on the purity of the precursorExcellent (>99.5%)
Key Starting Materials tert-butyl hydroxylamine carbonate, CyclopentadieneN-Boc-(1S,3R)-3-hydroxycyclopentyl carbamateChiral N-acyl hydroxylamine, Cyclopentadiene
Key Reagents/Catalysts Copper chloride, 2-ethyl-2-oxazoline, Lipase (e.g., Lipozyme40086), Pd/CStrong acid (e.g., HCl, Pivaloyl chloride)Pd/C or Raney Nickel
Scalability Reported to be scalableWell-established for industrial scalePotentially scalable
Cost-Effectiveness Reported to be cost-effective with a novel and short routeCan be cost-effective if the precursor is readily availableRaw material is stated to be cheap and easy to obtain
Green Chemistry Aspects Utilizes biocatalysis, which is generally considered a green approach.Dependent on the synthesis of the precursor. The deprotection step itself may use harsh acids.Route is described as having higher atom economy.

Route 1: Chemoenzymatic Synthesis via Hetero-Diels-Alder

This multi-step approach is a prominent and effective method for the large-scale production of this compound hydrochloride. It is lauded for its high stereoselectivity and scalability.[1] The synthesis begins with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution, and finally, deprotection and salt formation.[1]

A patented version of this route reports a high optical purity and low cost, overcoming the defects of expensive starting materials and difficult chiral control in other methods.[2]

Key Advantages:

  • High stereoselectivity and optical purity.[2][3]

  • Scalable process.[1]

  • Reported to be cost-effective.[4]

Key Considerations:

  • Multi-step synthesis.

  • The enzymatic resolution step has a theoretical maximum yield of 50% for the desired enantiomer, although the unreacted enantiomer can potentially be racemized and recycled.

Quantitative Data
StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
Enzymatic Resolution of (±)-intermediateLipozyme40086, Vinyl acetateMethylene Chloride41%>99%
Deprotection and Hydrochloride Salt FormationAcetyl chlorideIsopropanol80%-

Table compiled from data in a technical guide by Benchchem.[3]

Experimental Protocol Overview

A detailed six-step protocol for this chemoenzymatic synthesis has been described based on a patented method:[2][3]

  • Hetero-Diels-Alder Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This is catalyzed by copper chloride and 2-ethyl-2-oxazoline at 20-30 °C.[2][3]

  • Reductive Ring Opening: The nitrogen-oxygen bond of the resulting bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.[3]

  • Enzymatic Resolution: The racemic alcohol is resolved using a lipase, such as Lipozyme40086, with vinyl acetate in methylene chloride. The reaction is stirred at room temperature for 48 hours.[3]

  • Double Bond Reduction: The double bond in the cyclopentene ring is reduced via hydrogenation catalyzed by palladium on carbon (Pd/C).[3]

  • Deacetylation: The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.[3]

  • Deprotection and Salt Formation: The Boc-protected amino alcohol is treated with an acidic solution of hydrogen chloride in isopropanol (prepared in situ from acetyl chloride) to yield the final product.[3]

Logical Workflow for Chemoenzymatic Synthesis

G cluster_0 Core Synthesis Start Start Hetero-Diels-Alder Hetero-Diels-Alder Start->Hetero-Diels-Alder cyclopentadiene, tert-butyl hydroxylamine carbonate Reductive_Ring_Opening Reductive_Ring_Opening Hetero-Diels-Alder->Reductive_Ring_Opening bicyclic intermediate Enzymatic_Resolution Enzymatic_Resolution Reductive_Ring_Opening->Enzymatic_Resolution racemic alcohol Hydrogenation Hydrogenation Enzymatic_Resolution->Hydrogenation chiral acylated intermediate Deacetylation Deacetylation Hydrogenation->Deacetylation saturated acylated intermediate Deprotection_and_Salt_Formation Deprotection_and_Salt_Formation Deacetylation->Deprotection_and_Salt_Formation Boc-protected amino alcohol Final_Product This compound HCl Deprotection_and_Salt_Formation->Final_Product

Caption: Chemoenzymatic synthesis workflow.

Route 2: Deprotection of N-Boc Precursor

This method represents the final step in many synthetic routes to this compound hydrochloride and involves the removal of a tert-butoxycarbonyl (Boc) protecting group from a precursor like N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate. This is typically achieved using a strong acid.[4]

Key Advantages:

  • High-yielding final step.

  • Relatively simple procedure.

  • Well-established and reliable.

Key Considerations:

  • The overall cost and efficiency are highly dependent on the synthesis of the N-Boc protected starting material.

  • Requires the use of strong acids.

Quantitative Data
Deprotection MethodKey ReagentsSolventYieldPurity (GC)
In-situ HCl generationPivaloyl chloride, IsopropanolIsopropanol69.8% (overall)99.75%
HCl in Dioxane4M HCl in DioxaneDioxane95%Not Specified

Table compiled from data in a technical guide by Benchchem.[4]

Experimental Protocols

Protocol 1: Deprotection via in-situ HCl generation [4] Under a nitrogen atmosphere, isopropanol (82 g) is cooled to 5 °C. Pivaloyl chloride (93.4 g) is added dropwise, maintaining the temperature at 5 °C. The mixture is then warmed to 25 °C and stirred for 30 minutes. A solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (52 g) in isopropanol (53 g) is added dropwise. The reaction proceeds at room temperature for 12 hours. Upon completion, the mixture is cooled to 0 °C to induce precipitation. The solid product is filtered, washed with cold isopropanol and acetone, and dried under vacuum.

Protocol 2: Deprotection using HCl in Dioxane [4] N-Boc protected starting material (10 g) is dissolved in dioxane (20 mL). 4M HCl in dioxane (50 mL) is added, and the mixture is stirred at room temperature for 2 hours. The solution is concentrated, and acetonitrile (100 mL) is added to precipitate the product. The solid is filtered, washed with acetonitrile, and dried.

Experimental Workflow for Deprotection

G cluster_1 Deprotection Process Start N-Boc Precursor Acid_Treatment Acid_Treatment Start->Acid_Treatment Strong Acid (e.g., HCl) Precipitation Precipitation Acid_Treatment->Precipitation Antisolvent (e.g., Acetonitrile) Filtration_and_Washing Filtration_and_Washing Precipitation->Filtration_and_Washing Drying Drying Filtration_and_Washing->Drying Final_Product This compound HCl Drying->Final_Product G cluster_2 Asymmetric Cycloaddition Pathway Chiral_Auxiliary Chiral N-acyl hydroxylamine Asymmetric_Cycloaddition Asymmetric_Cycloaddition Chiral_Auxiliary->Asymmetric_Cycloaddition Cyclopentadiene Cyclopentadiene Cyclopentadiene->Asymmetric_Cycloaddition Hydrogenation Hydrogenation Asymmetric_Cycloaddition->Hydrogenation Chiral Intermediate Salt_Formation Salt_Formation Hydrogenation->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-3-aminocyclopentanol, providing researchers and drug development professionals with key data and methodologies for isomer differentiation.

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule can dramatically alter its physical, chemical, and biological properties. This is particularly true for stereoisomers, such as the cis and trans forms of 3-aminocyclopentanol, which, despite having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. The ability to unequivocally differentiate between these isomers is paramount for ensuring the desired therapeutic efficacy and safety of pharmaceutical compounds, as well as for controlling the properties of advanced materials. This guide provides a comprehensive spectroscopic comparison of cis- and trans-3-aminocyclopentanol, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of cis- and trans-3-aminocyclopentanol.

G cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cis-3-Aminocyclopentanol cis-3-Aminocyclopentanol IR IR Spectroscopy cis-3-Aminocyclopentanol->IR NMR NMR Spectroscopy (¹H and ¹³C) cis-3-Aminocyclopentanol->NMR MS Mass Spectrometry cis-3-Aminocyclopentanol->MS trans-3-Aminocyclopentanol trans-3-Aminocyclopentanol trans-3-Aminocyclopentanol->IR trans-3-Aminocyclopentanol->NMR trans-3-Aminocyclopentanol->MS IR_Data Vibrational Modes (O-H, N-H, C-N, C-O stretches) IR->IR_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) Stereochemical environment NMR->NMR_Data MS_Data Molecular Ion Peak (M+) Fragmentation Patterns MS->MS_Data Structural Elucidation Structural Elucidation IR_Data->Structural Elucidation NMR_Data->Structural Elucidation MS_Data->Structural Elucidation

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The key differences in the IR spectra of cis- and trans-3-aminocyclopentanol are expected in the fingerprint region and in the regions corresponding to O-H and N-H stretching, due to differences in intramolecular hydrogen bonding.

Functional Groupcis-3-Aminocyclopentanol (Expected)trans-3-Aminocyclopentanol (Expected)Rationale for Difference
O-H Stretch Broader band, shifted to lower wavenumber (e.g., 3200-3400 cm⁻¹)Sharper band, at a slightly higher wavenumber (e.g., 3300-3500 cm⁻¹)The cis isomer can form stronger intramolecular hydrogen bonds between the hydroxyl and amino groups, leading to a broader and red-shifted O-H stretching band.
N-H Stretch Broader bands, shifted to lower wavenumber (e.g., 3100-3300 cm⁻¹)Sharper bands, at a slightly higher wavenumber (e.g., 3200-3400 cm⁻¹)Similar to the O-H stretch, intramolecular hydrogen bonding in the cis isomer affects the N-H stretching vibrations.
C-N Stretch ~1030-1230 cm⁻¹~1030-1230 cm⁻¹Minimal difference expected, but slight shifts may be observable in the fingerprint region.
C-O Stretch ~1050-1150 cm⁻¹~1050-1150 cm⁻¹Minimal difference expected, but slight shifts may be observable in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the cyclopentane ring are highly sensitive to their spatial orientation.

¹H NMR Comparison
Protoncis-3-Aminocyclopentanol (Expected)trans-3-Aminocyclopentanol (Expected)Rationale for Difference
H1 (CH-OH) Different chemical shift and multiplicityDifferent chemical shift and multiplicityThe orientation of the hydroxyl group relative to the amino group and adjacent protons leads to distinct magnetic environments.
H3 (CH-NH₂) Different chemical shift and multiplicityDifferent chemical shift and multiplicityThe orientation of the amino group relative to the hydroxyl group and adjacent protons results in different shielding/deshielding effects.
Ring Protons Complex multipletsComplex multipletsThe dihedral angles between adjacent protons differ between the cis and trans isomers, leading to different coupling constants and thus different splitting patterns.

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and concentration. The provided information is based on general principles of NMR spectroscopy.

¹³C NMR Comparison
Carboncis-3-Aminocyclopentanol (Expected)trans-3-Aminocyclopentanol (Expected)Rationale for Difference
C1 (CH-OH) ~70-75 ppm~70-75 ppmThe steric environment around C1 differs, leading to a slight chemical shift difference.
C3 (CH-NH₂) ~50-55 ppm~50-55 ppmThe steric compression on C3 is different in the two isomers, resulting in a measurable chemical shift difference.
Ring Carbons ~20-40 ppm~20-40 ppmSubtle differences in the chemical shifts of the other ring carbons are expected due to the different overall molecular geometry.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) for both isomers will be identical, the relative abundances of fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions.

Featurecis-3-Aminocyclopentanoltrans-3-AminocyclopentanolRationale for Difference
Molecular Ion (M⁺) m/z = 101.15m/z = 101.15Both isomers have the same molecular formula (C₅H₁₁NO) and therefore the same molecular weight.[1][2]
Fragmentation Pattern May show different relative abundances of key fragments.May show different relative abundances of key fragments.The stereochemical arrangement can influence the pathways and energetics of fragmentation, potentially leading to different ratios of fragment ions. For example, the ease of loss of water or ammonia might differ.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3][4]

  • Instrument Setup: A background spectrum of the empty sample holder is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups and infer structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[5] Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrument Setup: The NMR spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to determine the structure and stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[6][7]

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum, a plot of ion abundance versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

The differentiation of cis- and trans-3-aminocyclopentanol is readily achievable through a combination of standard spectroscopic techniques. While mass spectrometry can confirm the molecular weight, IR and, most definitively, NMR spectroscopy provide the critical details about the three-dimensional structure. The subtle yet significant differences in the vibrational modes observed in IR spectra and the distinct chemical shifts and coupling constants in NMR spectra serve as reliable fingerprints for each isomer. This guide provides the foundational data and methodologies to empower researchers in their efforts to accurately characterize and utilize these important chemical entities.

References

Safety Operating Guide

Proper Disposal of (1R,3S)-3-Aminocyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of (1R,3S)-3-Aminocyclopentanol, ensuring the protection of personnel and the environment.

This compound is a synthetic intermediate used in pharmaceutical research.[1][2] Due to the limited availability of comprehensive toxicological and environmental fate data, this compound should be handled with caution, and a conservative approach to its disposal is recommended. The primary recommended disposal method is to engage a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for chemical waste management.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.

  • Lab Coat: A standard lab coat is necessary to protect clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

Handling and Storage of Waste:

  • Store waste in a tightly closed, properly labeled, and compatible container.

  • Keep waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Avoid the formation of dust and prevent the chemical from entering drains.[3]

Quantitative Data Summary

ParameterValue/ResultSpecies/Test ConditionReference Compound
Mammalian Toxicity
Acute Oral Toxicity (LD50)No data availableRatThis compound
Acute Dermal Toxicity (LD50)No data availableRabbitThis compound
Acute Inhalation Toxicity (LC50)No data availableRatThis compound
Ecotoxicity
Aquatic Toxicity (Fish LC50)1,490 mg/LLeuciscus idus melanotus (Golden ide), 48hCyclopentanol
Aquatic Toxicity (Daphnia LC50)1,100 mg/LDaphnia magna (Water flea), 24hCyclopentanol
Environmental Fate
BiodegradabilityNo data availableThis compound
Bioaccumulation PotentialNo data availableThis compound

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. In-lab treatment methods such as neutralization are not advised without a thorough hazard assessment and validation, given the lack of toxicity data.

Procedure for Unused or Waste this compound:

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is in solid or liquid form and if it is mixed with other solvents or reagents.

    • Segregate from other waste streams: Do not mix with non-hazardous waste. Keep it separate from incompatible chemicals.

  • Containerization and Labeling:

    • Use a dedicated, compatible, and leak-proof container for the waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixture. Include the appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with all necessary information, including the SDS if available. The primary method of disposal for this type of compound is high-temperature incineration.[3]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Disposal: Dispose of the container with the collected spill material as hazardous waste through a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_start cluster_assessment cluster_containment cluster_segregation cluster_disposal start Waste this compound (Unused product or experimental residue) assess_state Determine Physical State (Solid or Liquid) start->assess_state solid_waste Solid Waste: - Place in a labeled, sealed container. - Avoid creating dust. assess_state->solid_waste Solid liquid_waste Liquid Waste: - Place in a labeled, sealed, compatible container. assess_state->liquid_waste Liquid segregate Segregate from incompatible materials. Store in a designated hazardous waste area. solid_waste->segregate liquid_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a Licensed Waste Contractor. segregate->contact_ehs incineration High-Temperature Incineration (Primary Recommended Method) contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 2
(1R,3S)-3-Aminocyclopentanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。